Thalidomide-5-O-C6-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H24ClN3O5 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O5.ClH/c20-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)22(18(13)25)15-7-8-16(23)21-17(15)24;/h5-6,11,15H,1-4,7-10,20H2,(H,21,23,24);1H |
InChI Key |
KNTMURBBEAVSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-5-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-5-O-C6-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, this compound serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins implicated in various diseases. This document outlines a detailed, scientifically plausible synthetic pathway, methods for purification and characterization, and an exploration of its mechanism of action within the CRBN signaling pathway.
Introduction
Thalidomide, a molecule with a complex history, has been repurposed as a foundational component in the field of targeted protein degradation. Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it an invaluable tool for the creation of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a derivative of thalidomide that has been functionalized with a six-carbon aliphatic linker terminating in an amine group. This linker provides a crucial attachment point for the conjugation of a ligand specific to a protein of interest, while the hydrochloride salt form often enhances solubility and stability. The "5-O" designation indicates that the linker is attached to the thalidomide core via an ether linkage at the 5-position of the phthalimide ring.
Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in a single source, a robust and scientifically sound multi-step synthesis can be constructed based on established methodologies for the synthesis of similar thalidomide-linker conjugates. The proposed synthetic route begins with the commercially available 4-hydroxythalidomide and involves the introduction of a protected aminohexyl linker, followed by deprotection and salt formation.
Experimental Protocol
Step 1: Synthesis of tert-butyl (6-bromohexyl)carbamate
To a solution of 6-bromohexylamine hydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a base, for example, triethylamine (2.2 eq), at 0 °C. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dissolved in DCM is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (6-bromohexyl)carbamate, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)hexyl)carbamate
4-Hydroxythalidomide (1.0 eq) and tert-butyl (6-bromohexyl)carbamate (1.2 eq) are dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3) (2.0 eq), is added to the mixture. The reaction is heated to 80-90 °C and stirred for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected thalidomide-linker conjugate.
Step 3: Synthesis of this compound
The purified Boc-protected intermediate from the previous step is dissolved in a suitable solvent like 1,4-dioxane or methanol. A solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are recommended.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C19H24ClN3O5 |
| Molecular Weight | 409.86 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the phthalimide, glutarimide, and hexyl linker protons. |
| ¹³C NMR | Resonances for aromatic, carbonyl, and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ~374.18 (for the free base). |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak. The data should be analyzed for the characteristic peaks of the thalidomide core and the C6-NH2 linker.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a suitable method for this compound. The sample is dissolved in a compatible solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺ of the free base) should be compared to the calculated exact mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: The purity of the final compound should be determined by reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is commonly performed using a UV detector at a wavelength of 220 nm or 254 nm. The purity is calculated from the peak area of the main product relative to the total peak area.
Caption: Workflow for the purification and characterization of the final product.
Mechanism of Action and Signaling Pathways
This compound functions as the E3 ligase-recruiting component of a PROTAC. Its thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).
The fundamental mechanism of action for a PROTAC utilizing this linker is as follows:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein and CRBN, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
Recycling: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. Rigorous characterization using NMR, MS, and HPLC is paramount to ensure the quality and reliability of this reagent for its use in the construction of potent and specific PROTACs. A thorough understanding of its mechanism of action as a Cereblon ligand is fundamental to the rational design and development of novel therapeutics based on targeted protein degradation.
Unlocking Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of Thalidomide-5-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Thalidomide-5-O-C6-NH2 hydrochloride" is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a synthetic building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of PROTACs synthesized using this compound, providing a comprehensive overview of the underlying biological processes, detailed experimental protocols for their characterization, and a framework for data interpretation.
Introduction: The Role of this compound in PROTAC Technology
This compound is a ligand-linker conjugate. It comprises two key functional components:
-
A Thalidomide-based Moiety: This part of the molecule serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
A C6 Amino Linker: This six-carbon aliphatic chain with a terminal amino group provides a flexible spacer and a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI).
The primary function of this compound is to be incorporated into a heterobifunctional PROTAC molecule. PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade the target protein.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a PROTAC synthesized from this compound is a catalytic cycle that leads to the degradation of a target protein.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the conjugated POI ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a ternary complex. The C6 linker plays a critical role in enabling a productive conformation of this complex.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase molecule, thus acting catalytically.
Quantitative Data for PROTAC Characterization
The efficacy of a PROTAC is assessed using several key quantitative parameters. The following tables provide representative data for CRBN-recruiting PROTACs, which can be used as a benchmark for evaluating newly synthesized degraders.
Table 1: In Vitro Degradation Potency
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [1] |
| PROTAC 2 | BRD4 | VCaP | 1.0 | Not Specified | [1] |
| PROTAC 3 | HDAC3 | HCT116 | 640 | > 80 | |
| PROTAC 4 | IDO1 | HeLa | 2840 | 93 | [2] |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Table 2: Binding Affinities
| Component | Binding Partner | Assay | Kd (nM) | Reference |
| Thalidomide | CRBN | TR-FRET | ~250 | |
| JQ1 (BRD4 ligand) | BRD4 | BROMOscan | 99 | |
| PROTAC (ARV-825) | BRD4 | SPR | 1.8 | |
| PROTAC (ARV-825) | CRBN | SPR | 1700 |
-
Kd: The dissociation constant, a measure of binding affinity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs derived from this compound.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Ternary Complex Formation Assays
These assays confirm the formation of the Target-PROTAC-E3 ligase complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged CRBN (e.g., GST-tagged).
-
Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium, anti-GST-d2).
-
PROTAC of interest.
-
-
Procedure:
-
In a microplate, combine the target protein, CRBN, and the PROTAC at various concentrations.
-
Add the fluorescently labeled detection reagents.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal on a plate reader. An increase in the FRET signal indicates the proximity of the target protein and CRBN, confirming ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein.
-
Reaction Mixture:
-
Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRBN-DDB1-CUL4A-Rbx1 complex, ubiquitin, and ATP in an assay buffer.
-
-
Initiation:
-
Add the PROTAC to initiate the reaction.
-
-
Analysis:
-
Stop the reaction at different time points.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein.
-
Mandatory Visualizations
Conclusion
This compound is a valuable starting material for the synthesis of potent and specific PROTAC degraders. Understanding the intricate mechanism of action of the resulting PROTACs, from ternary complex formation to proteasomal degradation, is paramount for successful drug development. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the characterization and optimization of these novel therapeutic agents. Rigorous in vitro and cellular characterization is essential to validate the on-target activity and to ensure the desired biological outcome.
References
Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its derivatives to CRBN are crucial for their activity in inducing the degradation of neosubstrates. These interactions are typically characterized by dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). The following table summarizes representative binding affinity data for well-known CRBN ligands.
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry | [1] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-thalidomide | Biochemical Assays | [2][3][4] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry | [1] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry | [1] |
| CC-220 | 60 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
Note: The binding affinity can vary depending on the specific experimental conditions and assay format.
Experimental Protocols for Measuring CRBN Binding Affinity
Several biophysical and biochemical methods are commonly employed to quantify the interaction between small molecules and CRBN. The choice of method depends on factors such as the availability of reagents, required throughput, and the specific parameters to be measured.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[6][7][8]
Principle: A solution of the ligand (e.g., a thalidomide derivative) is titrated into a solution containing the protein (CRBN), and the heat released or absorbed is measured.[9] The resulting data is fitted to a binding model to extract thermodynamic parameters.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify recombinant human CRBN protein.
-
Prepare a concentrated stock solution of the thalidomide derivative.
-
Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Perform control experiments, such as injecting the ligand into the buffer alone, to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd) and other thermodynamic parameters.[9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[10][11] It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
Principle: One of the binding partners (e.g., CRBN) is immobilized on a sensor chip. The other partner (e.g., the thalidomide derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]
Generalized Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified CRBN protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Flow a series of concentrations of the thalidomide derivative in a running buffer over the sensor surface.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein.[12][13]
Principle: A fluorescently labeled thalidomide analog (probe) is incubated with CRBN. In the unbound state, the small probe rotates rapidly, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent probe for binding to CRBN will displace the probe, causing a decrease in fluorescence polarization.[13]
Generalized Protocol:
-
Assay Setup:
-
In a microplate, add the fluorescently labeled thalidomide probe and the purified CRBN protein.
-
Add varying concentrations of the unlabeled test compound (e.g., Thalidomide-5-O-C6-NH2 hydrochloride).
-
Include controls for no binding (probe only) and maximum binding (probe + CRBN).
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathway involving CRBN and a typical experimental workflow for assessing binding affinity.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to Thalidomide-5-O-C6-NH2 Hydrochloride for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thalidomide Analogs in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than simply inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
Thalidomide and its analogs are cornerstone E3 ligase ligands in PROTAC design, renowned for their ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. Their favorable drug-like properties, including relatively small size and good cell permeability, make them highly attractive for the development of novel protein degraders. "Thalidomide-5-O-C6-NH2 hydrochloride" is a functionalized derivative of thalidomide specifically designed for PROTAC synthesis. It features a 6-carbon alkyl ether linker attached to the 5-position of the phthalimide ring, terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a POI-targeting ligand, enabling the construction of a complete PROTAC molecule.
This technical guide provides a comprehensive overview of the application of this compound in PROTAC development, including its physicochemical properties, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of the resulting PROTACs.
Data Presentation
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the E3 ligase ligand-linker conjugate is crucial for its effective use in PROTAC synthesis and for anticipating the properties of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄ClN₃O₅ | - |
| Molecular Weight | 409.86 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO and water | - |
Illustrative Quantitative Data for Thalidomide-Based PROTACs
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
The binding affinity of the thalidomide moiety to CRBN is a critical determinant of PROTAC efficacy. This interaction is essential for the recruitment of the E3 ligase to the POI.
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~1.7 µM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~0.3 µM | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | ~1.0 µM | Isothermal Titration Calorimetry (ITC) |
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The linker plays a crucial role in optimizing these parameters.
| PROTAC | Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRD4 | PEG/Alkyl | < 1 | > 90 | |
| PTD10 | BTK | Amino-alkyl | 0.5 | > 90 | |
| Representative TBK1 PROTAC | TBK1 | C21 Alkyl/Ether | 3 | 96 | |
| ZB-S-29 | SHP2 | Not specified | 6.02 | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC development is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.
The Technical Landscape of Thalidomide-5-O-C6-NH2 Hydrochloride: A Guide for E3 Ligase Ligand Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has opened new avenues for therapeutic intervention, enabling the pharmacological knockdown of proteins previously considered "undruggable." At the heart of this modality are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of PROTAC design is the E3 ligase ligand. Thalidomide and its analogs have emerged as powerful ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[1][2] This technical guide focuses on "Thalidomide-5-O-C6-NH2 hydrochloride," a functionalized thalidomide derivative designed for incorporation into PROTACs. While specific quantitative data for this molecule is not extensively available in the public domain, this document will provide a comprehensive overview of the principles of thalidomide-based E3 ligase ligands, their mechanism of action, relevant quantitative data for parent compounds, and detailed experimental protocols for characterization.
This compound is a synthetic E3 ligase ligand-linker conjugate.[3][4] It incorporates the core thalidomide structure, which binds to CRBN, and a 6-carbon alkyl chain with a terminal amine group (C6-NH2), providing a versatile point of attachment for a linker and subsequently a target-protein-binding ligand.[3][5] The hydrochloride salt form generally enhances water solubility and stability.[5]
The CRL4CRBN E3 Ligase Pathway and PROTAC Mechanism of Action
The CRL4CRBN E3 ubiquitin ligase complex plays a pivotal role in the cell's protein homeostasis machinery.[6][7] CRBN functions as the substrate receptor, recognizing specific proteins for ubiquitination.[1] Thalidomide and its derivatives act as "molecular glues," binding to CRBN and altering its substrate specificity to recognize "neosubstrates" that are not typically targeted by the native E3 ligase complex.[8][9]
In the context of a PROTAC, the thalidomide-based ligand recruits the CRL4CRBN complex. The other end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[10] Poly-ubiquitination marks the POI for degradation by the 26S proteasome.
Quantitative Data for Thalidomide and Analogs
The binding affinity of the E3 ligase ligand to its target is a critical parameter for PROTAC efficacy. While specific binding data for this compound is not publicly available, the affinities of thalidomide and its clinically relevant derivatives, lenalidomide and pomalidomide, to CRBN have been reported. These values provide a benchmark for the expected affinity of thalidomide-based ligands.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [11][12] |
| Lenalidomide | ~178 nM | Not Specified | [11][12] |
| Pomalidomide | ~157 nM | Not Specified | [11][12] |
The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values are highly dependent on the specific PROTAC architecture, including the linker and the target protein ligand, as well as the experimental conditions. Below are examples of degradation data for PROTACs utilizing thalidomide-based ligands.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | 85 | Thalidomide derivative | [13] |
| Compound 69 | EGFR L858R | HCC-827 | 11 | Not Reported | Thalidomide derivative | [13] |
| Compound 69 | EGFR L858R | H3255 | 25 | Not Reported | Thalidomide derivative | [13] |
| IRAK4 Degrader | IRAK4 | PBMC | < 0.01 | > 50 | Pomalidomide derivative | [13] |
| ARV-825 | BRD4 | Not Specified | < 1 | Not Reported | Pomalidomide | [2] |
Experimental Protocols
The development and characterization of PROTACs containing this compound require a series of well-defined experimental protocols.
Synthesis of this compound-based PROTAC
A common synthetic route involves the conjugation of the terminal amine of this compound to a linker possessing a reactive group (e.g., a carboxylic acid) for subsequent attachment to the target protein ligand. Solid-phase synthesis can also be employed for the efficient construction of PROTAC libraries.[14]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Serendipitous Saga of a Disgraced Drug: A Technical Guide to the Discovery and History of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Once a symbol of pharmaceutical tragedy, thalidomide has undergone a remarkable redemption, emerging as a cornerstone in the revolutionary field of targeted protein degradation. This technical guide delves into the discovery and historical evolution of thalidomide and its derivatives as E3 ligase-recruiting moieties in Proteolysis Targeting Chimeras (PROTACs). We will explore the pivotal moments that transformed this infamous molecule into a powerful tool for drug discovery, provide quantitative data on the performance of various linker architectures, detail key experimental protocols, and visualize the underlying biological and experimental frameworks.
From Sedative to Scientific Breakthrough: The Rebirth of Thalidomide
Thalidomide was first introduced in the 1950s as a sedative and antiemetic, but was quickly withdrawn from the market due to its devastating teratogenic effects.[1] For decades, the mechanism behind its therapeutic efficacy in treating conditions like multiple myeloma remained elusive. The paradigm shift occurred in 2010 when it was discovered that thalidomide's biological activity is mediated through its binding to the E3 ubiquitin ligase Cereblon (CRBN).[2] This interaction doesn't inhibit CRBN but rather modulates its substrate specificity, effectively turning it into a "molecular glue" that brings new proteins (neosubstrates) to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[2]
This landmark discovery laid the foundation for a new therapeutic modality. Researchers quickly recognized that the thalidomide-CRBN interaction could be harnessed to intentionally degrade specific proteins of interest. By synthetically linking a thalidomide derivative to a ligand for a target protein, a heterobifunctional molecule—a PROTAC—could be created. This PROTAC would act as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase, leading to its ubiquitination and destruction.
The Dawn of Thalidomide-Based PROTACs: dBET1 and ARV-825
Among the first and most influential thalidomide-based PROTACs were dBET1 and ARV-825, both designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive targets in oncology.[3] These early examples demonstrated the immense potential of this approach, achieving potent and selective degradation of their targets at nanomolar concentrations.
The general architecture of these pioneering PROTACs established a blueprint for future designs: a CRBN-binding ligand (a thalidomide or pomalidomide derivative), a linker, and a ligand for the protein of interest. The linker, initially a seemingly simple spacer, was soon revealed to be a critical determinant of PROTAC efficacy.
The Linchpin of Degradation: Evolution of Linker Chemistry
The linker is not merely a passive tether but an active component that profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient degradation.[4][5] The length, composition, and attachment points of the linker are all critical parameters that require careful optimization for each target.[4][6]
Early thalidomide-based PROTACs often employed simple alkyl chains or polyethylene glycol (PEG) linkers.[3] Subsequent research has explored a diverse range of linker chemistries to fine-tune PROTAC properties:
-
Alkyl Chains: These provide flexibility and hydrophobicity, which can influence cell permeability.[7]
-
PEG Linkers: The inclusion of ethylene glycol units enhances hydrophilicity and solubility, often improving the pharmacokinetic properties of the PROTAC.[7]
-
Rigid Linkers: The incorporation of cyclic structures like piperazines or alkynes can constrain the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and improve selectivity.[8]
The choice of linker is a delicate balance of achieving the correct spatial orientation between the target protein and E3 ligase, while also maintaining favorable drug-like properties.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs, highlighting the impact of linker composition and length on the degradation of various target proteins.
| Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linkers | |||||
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) |
| dBET1 | Thalidomide | PEG/Alkyl | ~12 | MV4;11 | 1.8 |
| ARV-825 | Pomalidomide | PEG/Alkyl | ~13 | Jurkat | <1 |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | Varies | H661 | <500 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | Varies | H661 | >5000 |
| PROTAC with 4-5 PEG units | Thalidomide | PEG | Varies | H661 | <500 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][9]
| Table 2: Degradation Efficiency of Thalidomide-Based PROTACs Targeting Other Proteins | |||||
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) |
| SHP2 | Thalidomide | PEG | 12 | HeLa | 6.02 |
| BTK | Thalidomide | PEG | 13 | MOLM-14 | 0.8 |
| IDO1 | Thalidomide | PEG | 8 | HeLa | 10-100 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[7][10][11]
Visualizing the Core Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical workflow for assessing protein degradation via Western Blot.
Caption: Logical flow of a proximity-based ternary complex assay.
Key Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a suite of robust experimental techniques. Below are detailed methodologies for essential assays.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol describes a method to measure the PROTAC-induced proximity of a target protein and CRBN in living cells.[13][14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful biophysical technique to quantify the thermodynamics of binding interactions, including the formation of the ternary complex.[15][16]
Materials:
-
Purified recombinant target protein, CRBN (or CRBN-DDB1 complex), and PROTAC
-
Isothermal titration calorimeter
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein to determine their binding affinity (Kd1).
-
Titrate the PROTAC into CRBN to determine their binding affinity (Kd2).
-
-
Ternary Complex Experiment:
-
Saturate the target protein with the PROTAC in the ITC cell.
-
Titrate CRBN into the pre-formed PROTAC-target protein complex.
-
-
Data Analysis:
-
Analyze the titration data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α = Kd1 / Kd_ternary) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Conclusion
The journey of thalidomide from a pariah of the pharmaceutical world to a pivotal tool in targeted protein degradation is a testament to the power of scientific inquiry and the unexpected paths of drug discovery. The development of thalidomide-based PROTACs has opened up a new frontier in medicine, offering the potential to target proteins previously considered "undruggable." The linker technology at the heart of these molecules has evolved from simple spacers to sophisticated chemical entities that are critical for optimizing the efficacy and drug-like properties of PROTACs. As our understanding of the intricate interplay between the target protein, PROTAC, and E3 ligase continues to grow, so too will our ability to rationally design the next generation of highly potent and selective protein degraders, with thalidomide's legacy unexpectedly at the forefront of this therapeutic revolution.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-5-O-C6-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Thalidomide-5-O-C6-NH2 hydrochloride, a critical building block in the field of targeted protein degradation. It serves as a foundational E3 ligase ligand and linker conjugate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details its mechanism of action, provides representative quantitative data, and outlines detailed experimental protocols for its application in research and development.
Introduction to this compound
This compound is a derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer effects. This specific derivative has been functionalized to serve as a key component in the construction of PROTACs. It comprises three essential parts:
-
The Thalidomide Moiety: This part of the molecule functions as the "warhead" that specifically binds to the Cereblon (CRBN) protein.
-
The C6 Alkyl Linker: A six-carbon chain that provides spatial separation between the thalidomide moiety and the target protein ligand. The length and composition of the linker are critical determinants of a PROTAC's efficacy.
-
The Terminal Amine (NH2): A reactive functional group that allows for covalent conjugation to a ligand designed to bind a specific protein of interest (POI).
In essence, this compound is a ready-to-use chemical tool for recruiting the CRBN E3 ubiquitin ligase, a central player in the cell's natural protein disposal system.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The core of this mechanism is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase, which is part of the larger Cullin-RING Ligase 4 (CRL4^CRBN^) complex. By incorporating the thalidomide moiety, a PROTAC can effectively hijack the CRL4^CRBN^ machinery to degrade a desired protein target.
Synthesis and Application
General Synthetic Approach
While specific synthesis protocols for this compound are proprietary to chemical suppliers, a general approach involves the modification of 5-hydroxythalidomide. The synthesis of this precursor has been described in the literature. The workflow typically involves:
-
Etherification: The hydroxyl group of 5-hydroxythalidomide is reacted with a bifunctional C6 linker, such as 1,6-dibromohexane or a derivative where one end is a leaving group and the other is a protected amine.
-
Nucleophilic Substitution: The remaining terminal halide on the C6 linker is then converted to a protected amine (e.g., via azide substitution followed by reduction, or direct substitution with a protected amine).
-
Deprotection: The protecting group on the terminal amine (e.g., Boc or Cbz) is removed under acidic or hydrogenolysis conditions.
-
Salt Formation: The final product is often converted to its hydrochloride salt to improve stability and solubility.
PROTAC Assembly
The terminal amine of this compound serves as a versatile nucleophile for conjugation to a POI ligand. This is commonly achieved via an amidation reaction with a POI ligand that has been functionalized with a carboxylic acid.
Quantitative Data Summary
Specific public domain data quantifying the binding affinity and degradation efficiency for PROTACs using the exact Thalidomide-5-O-C6-NH2 linker is limited. However, the performance of PROTACs is highly dependent on the interplay between the E3 ligand, linker, and POI ligand. The tables below present representative data from published studies on analogous thalidomide-based PROTACs to provide a quantitative context for expected performance.
Table 1: Representative CRBN Binding Affinity (Note: Data is for the parent immunomodulatory drugs (IMiDs) to show baseline affinity for CRBN.)
| Compound | Binding Affinity (KD, nM) | Assay Method | Reference |
| Thalidomide | ~250 | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | ~178 | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~157 | Isothermal Titration Calorimetry (ITC) |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs (Note: These PROTACs utilize different linkers and POI ligands but demonstrate the potency achievable with a thalidomide-CRBN recruiting moiety.)
| PROTAC ID | Target Protein | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| 11 (ZB-S-29) | SHP2 | PEG/Alkyl | 6.02 nM | >90% | HeLa | |
| ARV-825 | BRD4 | PEG/Alkyl | <1 nM | >95% | RS4;11 | |
| TBK1 Degrader | TBK1 | Alkyl/Ether (21 atoms) | 3 nM | 96% | MM.1S |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Key Experimental Protocols
Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI-Linker-COOH (Protein of Interest ligand with a carboxylic acid handle)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Dissolution: In a dry glass vial, dissolve the POI-Linker-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF, adding DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and free the amine.
-
Reaction: Add the thalidomide-linker solution to the activated POI ligand solution.
-
Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, HRMS, and NMR.
Protocol: Western Blot for Measuring Protein Degradation
This protocol provides a standard method for quantifying the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations (e.g., 0.1 nM to 10 µM), including a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
This compound is a specialized chemical reagent that plays a pivotal role in the advancement of targeted protein degradation. By providing a validated Cereblon-recruiting moiety attached to a flexible six-carbon linker with a reactive handle, it enables the streamlined synthesis of novel PROTACs. While the ultimate success of any PROTAC depends on a complex interplay of factors including the choice of target ligand and linker geometry, this building block offers a robust starting point for researchers aiming to explore the degradation of novel proteins of interest and develop next-generation therapeutics.
Preliminary Investigation of "Thalidomide-5-O-C6-NH2 hydrochloride" Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of "Thalidomide-5-O-C6-NH2 hydrochloride," a synthetic E3 ligase ligand-linker conjugate. As a derivative of thalidomide, this compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Its biological functions are intrinsically linked to the thalidomide moiety, which engages the Cereblon (CRBN) E3 ubiquitin ligase complex. This document details the fundamental mechanism of action, associated signaling pathways, and standard experimental protocols for characterizing its biological effects, including CRBN binding, immunomodulation, and anti-angiogenesis. While specific quantitative data for "this compound" is not extensively available in public literature, this guide presents reference data from thalidomide and its clinically significant analogs to provide a predictive framework for its activity.
Introduction: A Derivative for Targeted Protein Degradation
"this compound" is a functionalized derivative of thalidomide, designed as a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This compound incorporates the essential pharmacophore of thalidomide, which binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The C6 amino linker provides a reactive handle for conjugation to a ligand that targets a protein of interest.[1]
The biological activity of "this compound" is therefore predicted to mirror that of thalidomide, primarily through its interaction with CRBN. These activities include immunomodulatory, anti-inflammatory, and anti-angiogenic effects.[3][4] Understanding these inherent properties is crucial for the rational design and evaluation of PROTACs utilizing this linker.
Core Biological Activity: Engagement of the CRL4-CRBN E3 Ligase Complex
The central mechanism of action for thalidomide and its derivatives is the binding to Cereblon (CRBN).[2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] The binding of the thalidomide moiety to a specific pocket in CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" for ubiquitination and degradation.[2] This neosubstrate degradation is responsible for both the therapeutic and teratogenic effects of thalidomide.[1]
dot
Caption: PROTAC-mediated protein degradation workflow.
Quantitative Data for Thalidomide and Analogs
Table 1: Binding Affinities to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [1][5] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 µM | [6] |
| Thalidomide | MCF-7 (Breast Cancer) | 16.87 µM | [7] |
| Thalidomide | PC3 (Prostate Cancer) | 14.58 µM | [7] |
| Lenalidomide | MM.1S (Multiple Myeloma) | ~100 nM (DC50 for IKZF1/3) | [8] |
| Pomalidomide | MM.1S (Multiple Myeloma) | ~10 nM (DC50 for IKZF1/3) | [8] |
Table 3: Effects on Cytokine Production
| Compound | Cell Type | Cytokine | Effect | Reference |
| Thalidomide | Human Monocytes | TNF-α | Inhibition | [9] |
| Thalidomide | Human Microglial Cells | TNF-α | Dose-dependent inhibition | [8] |
| Thalidomide | Lamina Propria Mononuclear Cells | TNF-α | Decrease | [3] |
| Thalidomide | Lamina Propria Mononuclear Cells | IL-12 | Decrease | [3] |
| Thalidomide | T-cells | IL-2 | Co-stimulatory increase | [10] |
| Thalidomide | T-cells | IFN-γ | Increase | [10] |
Key Biological Activities and Signaling Pathways
Immunomodulatory Effects
Thalidomide and its analogs are well-known for their immunomodulatory properties, which are mediated through the CRBN-dependent degradation of the Ikaros family transcription factors, IKZF1 and IKZF3, in lymphoid cells.[2] This leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the co-stimulation of T-cells, resulting in increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][10]
dot
References
- 1. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunological effects of thalidomide and its chemical and functional analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation Assay for Thalidomide-5-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs are a class of immunomodulatory drugs with significant therapeutic applications, including the treatment of multiple myeloma and erythema nodosum leprosum. A crucial aspect of the preclinical development of new thalidomide analogs, such as Thalidomide-5-O-C6-NH2 hydrochloride, is the characterization of their stability under physiological conditions. This document provides a detailed protocol for an in vitro degradation assay to assess the chemical stability of this compound.
The primary mechanism of degradation for thalidomide in vitro is non-enzymatic hydrolysis.[1][2] This process is influenced by factors such as pH and temperature.[3] The stability of thalidomide derivatives can be significantly affected by chemical modifications to the parent molecule.[3][4][5] Understanding the degradation kinetics is essential for determining the compound's shelf-life, potential degradation products, and its bioavailability in vivo.
Data Presentation
The following table summarizes hypothetical quantitative data for the in vitro degradation of this compound in a phosphate buffer solution at pH 7.4 and 37°C. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 100 | 100% |
| 2 | 95.2 | 95.2% |
| 4 | 90.5 | 90.5% |
| 8 | 82.1 | 82.1% |
| 12 | 74.3 | 74.3% |
| 24 | 55.2 | 55.2% |
| 48 | 30.5 | 30.5% |
Half-Life (t½) Calculation: Based on the data above, the estimated half-life of this compound under these conditions would be approximately 22 hours. For comparison, the half-life of thalidomide under similar conditions has been reported to be in the range of 25 to 35 hours.[4]
Experimental Protocol: In Vitro Degradation Assay
This protocol outlines a method to determine the rate of hydrolytic degradation of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Incubator or water bath set to 37°C
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the degradation kinetics.
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes and place them in an incubator or water bath set to 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from the incubator.
-
Sample Quenching: Immediately quench the degradation reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt further degradation.
-
Sample Preparation for HPLC: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the elution of the parent compound using a UV detector at a suitable wavelength (determined by UV-Vis scan) or an MS detector.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to calculate the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound by fitting the data to a first-order decay model.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of a potential degradation pathway.
Caption: Experimental workflow for the in vitro degradation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Designing In Vivo Studies with "Thalidomide-5-O-C6-NH2 hydrochloride"-based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies with Proteolysis Targeting Chimeras (PROTACs) that utilize "Thalidomide-5-O-C6-NH2 hydrochloride" as the E3 ligase-recruiting moiety. This building block incorporates the thalidomide ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker with a terminal amine group for conjugation to a target protein ligand.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its analogs are effective recruiters of the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[][4] Upon binding of a thalidomide-based PROTAC to both the POI and CRBN, a ternary complex is formed, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4]
The "this compound" moiety provides a stable and efficient means of recruiting CRBN, with the C6 linker offering a balance of flexibility and length to facilitate the formation of a productive ternary complex. The terminal amine allows for straightforward chemical conjugation to a warhead targeting the POI.
Key Considerations for In Vivo Study Design
Successful in vivo evaluation of thalidomide-based PROTACs requires careful planning of the experimental design, including the choice of animal model, formulation and route of administration, and the methods for assessing pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are commonly used for evaluating the anti-tumor efficacy of PROTACs. Human cancer cell lines expressing the target protein are implanted subcutaneously or orthotopically.
-
Patient-Derived Xenograft (PDX) Models: These models, derived from patient tumors, can offer a more clinically relevant assessment of PROTAC efficacy.
-
Transgenic Mouse Models: Genetically engineered mouse models that develop tumors in a more physiologically relevant context can also be employed.
Formulation and Administration: Due to the often-limited aqueous solubility of PROTACs, appropriate formulation is critical for achieving adequate exposure in vivo. Common formulation strategies include the use of co-solvents such as DMSO, PEG300, and Tween 80. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral) will depend on the physicochemical properties of the PROTAC and the experimental objectives.
Data Presentation
Table 1: Representative In Vivo Study Parameters for a Thalidomide-Based PROTAC
| Parameter | Description | Example Value/Range |
| Animal Model | Mouse strain and tumor model | BALB/c nude mice with subcutaneous xenografts |
| Cell Line | Human cancer cell line expressing the POI | e.g., MCF-7 (breast cancer), LNCaP (prostate cancer) |
| PROTAC Dose | Amount of PROTAC administered per unit of body weight | 10 - 100 mg/kg |
| Dosing Schedule | Frequency and duration of administration | Daily or every other day for 2-4 weeks |
| Route of Administration | Method of PROTAC delivery | Intraperitoneal (IP) or subcutaneous (SC) |
| Vehicle | Solution used to dissolve the PROTAC | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline |
| Tumor Volume Reduction | Percentage decrease in tumor size compared to vehicle | 50 - 90% |
| Body Weight Change | Indicator of general toxicity | < 10% loss |
Table 2: Representative Pharmacokinetic Parameters for a Thalidomide-Based PROTAC in Rodents
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 500 - 2000 ng/mL |
| Tmax | Time to reach Cmax | 0.5 - 2 hours |
| t½ | Elimination half-life | 2 - 8 hours |
| AUC | Area under the plasma concentration-time curve | 1000 - 5000 ng·h/mL |
| Oral Bioavailability | Fraction of drug absorbed after oral administration | 10 - 40% |
Note: The values presented in these tables are illustrative and can vary significantly depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model and Tumor Implantation:
-
Acquire 6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
Culture a human cancer cell line expressing the target protein of interest.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
PROTAC Formulation and Administration:
-
Prepare the vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Dissolve the thalidomide-based PROTAC in the vehicle to the desired final concentration.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle according to the planned dosing schedule and route.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of each animal at the same frequency to assess toxicity.
-
At the end of the study, euthanize the animals and harvest the tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis by Western Blot
-
Tumor Tissue Processing:
-
Excise tumors and snap-freeze them in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Protocol 3: Pharmacokinetic Analysis by LC-MS/MS
-
Plasma Sample Collection:
-
Collect blood samples from mice at various time points after PROTAC administration via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Perform mass spectrometric detection using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for the specific PROTAC and internal standard.
-
Quantify the PROTAC concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.[6]
-
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for an in vivo PROTAC study.
Caption: PROTAC targeting of the RAS-RAF-MEK-ERK signaling pathway.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Thalidomide-5-O-C6-NH2 Hydrochloride
Introduction
Thalidomide-5-O-C6-NH2 hydrochloride is a functionalized thalidomide derivative commonly utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a linker-equipped E3 ligase ligand, it facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Accurate quantification of this and similar molecules is critical during synthesis, in vitro assays, and pharmacokinetic studies.
While specific, validated analytical methods for "this compound" are not extensively published, methods for its parent compound, thalidomide, and its analogue, pomalidomide, are well-established. These methods can be adapted and validated for the quantification of this specific derivative. This document provides detailed protocols based on common analytical techniques used for thalidomide and pomalidomide, which are expected to be suitable for "this compound" with appropriate validation.
Cereblon-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for thalidomide-based PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
Analytical Methods and Protocols
The primary methods for the quantification of thalidomide and its analogues are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). UV-Vis spectrophotometry can be used for simpler, high-concentration measurements.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a robust and widely available technique for the quantification of small molecules in bulk form and pharmaceutical dosage forms.
Quantitative Data Summary (Based on Pomalidomide Literature)
| Parameter | Result | Reference |
| Linearity Range | 7.4 - 88.8 µg/mL | [1] |
| Linearity Range | 15.47 - 45.42 µg/mL | [2] |
| Limit of Detection (LOD) | 0.074 µg/mL | [1] |
| Limit of Detection (LOD) | 0.079 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.222 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.235 µg/mL | [2] |
| Wavelength (λmax) | 220 nm | [1] |
| Wavelength (λmax) | 221 nm | [2] |
Experimental Protocol: RP-HPLC-UV
Objective: To quantify this compound in a sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
pH meter
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 0.03M KH2PO4 in water and adjust the pH to 3.2 with orthophosphoric acid.[1]
-
Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile. A common starting ratio is 20:80 (v/v).[1] This should be optimized for the target analyte.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask, dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water), sonicate to ensure complete dissolution, and dilute to volume. This gives a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Prepare the sample in the same diluent as the standard solutions to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and selectivity.
Quantitative Data Summary (Based on Pomalidomide Literature)
| Parameter | Result (Human Plasma) | Result (Mouse Plasma) | Reference |
| Linearity Range | 1.006 - 100.6 ng/mL | 0.082 - 27.3 ng/mL (0.3-100 nM) | [3][4] |
| LLOQ | 1.006 ng/mL | 0.082 ng/mL | [3][4] |
| Extraction | Liquid-Liquid Extraction | Protein Precipitation | [3][4] |
| Ionization Mode | ESI Positive | ESI Positive | [3][4] |
| MRM Transition | m/z 274.2 → 163.1 | Not Specified | [3] |
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in human plasma.
Materials:
-
This compound reference standard
-
A stable isotope-labeled internal standard (IS), if available (e.g., Deuterated analogue). If not, a structurally similar molecule can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18, 150 mm x 2.1 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol or DMSO at 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
-
-
LC Conditions:
-
Column: Hedera ODS C18 (150 mm × 2.1 mm, 5 µm)[3]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water with 0.1% formic acid[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.4 mL/min[3]
-
Gradient: A suitable gradient should be developed, e.g., starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions. For pomalidomide, a reference transition is m/z 274.2 → 163.1.[3][5]
-
Optimize other MS parameters like collision energy and declustering potential.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Calculate the concentration of the analyte in the samples and QCs using the regression equation.
-
Workflow for Bioanalytical Sample Analysis
Caption: A standard workflow for bioanalytical sample processing and analysis.
UV-Vis Spectrophotometry
This technique is suitable for the determination of the analyte in pure form or in simple formulations. It is based on the measurement of light absorption by the molecule at a specific wavelength.
Quantitative Data Summary (Based on Pomalidomide Literature)
| Parameter | Result | Reference |
| Linearity Range | 2 - 10 µg/mL | [6] |
| Wavelength (λmax) | 217.40 nm | [6] |
| Solvent | 0.1N NaOH | [6] |
| Regression Coefficient (r²) | 0.997 | [6] |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution.
Materials:
-
This compound reference standard
-
Suitable solvent (e.g., 0.1N NaOH, Methanol, Acetonitrile)
-
Quartz cuvettes
Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is freely soluble and stable.
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL).
-
Scan the solution over a UV-Vis range (e.g., 200-400 nm) against a solvent blank.
-
The wavelength of maximum absorbance (λmax) is used for quantification. For pomalidomide in 0.1N NaOH, λmax is 217.40 nm.[6]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of dilutions to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Calibration Curve Construction:
-
Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent to obtain an absorbance value within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Disclaimer: These protocols are provided as a guideline. It is essential to perform full method development and validation for the specific analyte "this compound" according to ICH guidelines or other relevant regulatory standards. Validation should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
"Thalidomide-5-O-C6-NH2 hydrochloride" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amino linker. This compound is a valuable tool in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This targeted protein degradation strategy offers a novel therapeutic modality for various diseases.
This document provides detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Data Presentation
Chemical Information
| Property | Value |
| Chemical Name | 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C₁₉H₂₄ClN₃O₅ |
| Molecular Weight | 409.86 g/mol |
| CAS Number | 2245697-88-3[1] |
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 83.33 mg/mL (195.19 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | 25 mg/mL (61.00 mM) | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the required concentration and volume of the stock solution. A common stock concentration for in vitro assays is 10 mM.
-
Calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 409.86 g/mol x 1000 mg/g = 4.0986 mg
-
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.[2]
Preparation for In Vitro Cellular Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thaw the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Add the diluted compound to the cells in culture.
-
Include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experimental design.[3]
-
Incubate the cells for the desired period before proceeding with downstream analysis (e.g., Western blot for protein degradation).
Preparation for In Vivo Experiments
The following are example formulations for in vivo administration of similar thalidomide analogs and can be adapted for this compound. The optimal formulation may vary depending on the animal model and route of administration and should be determined empirically.
Formulation 1: PEG300, Tween-80, and Saline [4]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for a 1 mL final volume): [4]
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Formulation 2: SBE-β-CD in Saline [4]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Protocol (for a 1 mL final volume): [4]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Sonication may be required to achieve a clear solution or a fine suspension.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
Application Notes and Protocols for the Conjugation of Thalidomide-5-O-C6-NH2 Hydrochloride to a Protein of Interest
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of "Thalidomide-5-O-C6-NH2 hydrochloride" to a protein of interest. The protocols outlined below are foundational and may require optimization based on the specific properties of the target protein.
1. Introduction
Thalidomide and its analogs are well-known for their ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This property has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
"this compound" is a derivative of thalidomide featuring a primary amine, which serves as a chemical handle for conjugation to a protein of interest. By attaching this thalidomide derivative to a protein, one can potentially induce the degradation of a target that interacts with that protein, or study the effects of bringing the E3 ligase machinery in close proximity to a specific cellular location.
This document provides detailed protocols for the conjugation of "this compound" to a protein of interest using common amine-reactive crosslinking chemistry, as well as methods for the characterization of the resulting conjugate.
2. Experimental Protocols
2.1. Materials and Reagents
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Crosslinking reagent: BS3 (bis(sulfosuccinimidyl)suberate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Spectrophotometer
-
SDS-PAGE system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
2.2. Protein Preparation
-
Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris) as these will compete with the conjugation reaction. If necessary, buffer exchange the protein into PBS using a desalting column or dialysis.
-
Determine the concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford assay) or by measuring its absorbance at 280 nm.
2.3. Conjugation Protocol using BS3 (Amine-to-Amine Crosslinking)
This protocol is suitable if the protein of interest has available lysine residues for conjugation.
-
Prepare the Reagents:
-
Dissolve "this compound" in DMSO to a stock concentration of 10-50 mM.
-
Immediately before use, dissolve the BS3 crosslinker in reaction buffer (e.g., PBS) to a concentration that will result in a 10-50 fold molar excess over the protein.
-
-
Reaction Setup:
-
In a reaction tube, combine the protein of interest with the desired molar excess of the dissolved BS3.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Add the "this compound" solution to the reaction mixture. A molar excess of the thalidomide derivative over the protein is recommended (e.g., 20-100 fold).
-
Incubate for another 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted crosslinker and thalidomide derivative using a desalting column or dialysis against PBS.
-
2.4. Conjugation Protocol using EDC/Sulfo-NHS (Amine-to-Carboxyl Crosslinking)
This protocol is suitable for conjugating the amine group of the thalidomide derivative to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the protein of interest.
-
Prepare the Reagents:
-
Dissolve "this compound" in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).
-
Prepare stock solutions of EDC and Sulfo-NHS in the same buffer.
-
-
Reaction Setup:
-
In a reaction tube, activate the carboxyl groups on the protein of interest by adding a 10-50 fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Add the "this compound" solution to the activated protein. A 20-100 fold molar excess is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., hydroxylamine or Tris).
-
-
Purification of the Conjugate:
-
Purify the conjugate as described in section 2.3.3.
-
3. Characterization of the Conjugate
3.1. SDS-PAGE Analysis
-
Analyze the purified conjugate by SDS-PAGE to confirm that the protein has not been significantly degraded or aggregated during the conjugation process. A slight increase in the molecular weight of the conjugated protein may be observed.
3.2. Mass Spectrometry
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated protein will indicate the number of thalidomide molecules attached to each protein molecule (degree of labeling).
3.3. Functional Assays
-
Perform relevant functional assays to ensure that the biological activity of the protein of interest and the thalidomide derivative are retained after conjugation. For example, a cell-based assay could be used to confirm that the conjugate can still induce the degradation of a known target of the CRBN E3 ligase.
4. Quantitative Data Summary
The following table summarizes typical quantitative data that should be collected and analyzed during the conjugation and characterization process.
| Parameter | Method | Typical Range/Value | Purpose |
| Protein Concentration | BCA Assay or A280 | 1-10 mg/mL | To determine the starting amount of protein for the conjugation reaction. |
| Degree of Labeling (DOL) | Mass Spectrometry | 1-5 | To quantify the number of thalidomide molecules conjugated per protein. |
| Conjugation Efficiency | Calculated from DOL | 10-50% | To assess the efficiency of the conjugation reaction. |
| Protein Recovery | BCA Assay or A280 | >80% | To determine the amount of protein recovered after purification. |
| Purity of Conjugate | SDS-PAGE, SEC-HPLC | >95% | To ensure the final conjugate is free from aggregates and impurities. |
| Functional Activity (IC50) | Cell-based degradation assay | Varies | To confirm the biological activity of the conjugate. |
5. Diagrams
Application Notes and Protocols for Thalidomide-5-O-C6-NH2 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C6-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), featuring a six-carbon alkyl linker with a terminal amine group. This reactive handle allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by inducing the proximity of a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. This event-driven mechanism offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein scaffold, overcoming resistance mechanisms and potentially leading to more durable therapeutic responses. The thalidomide moiety specifically hijacks the CRL4-CRBN E3 ligase complex, one of the most widely utilized E3 ligases in PROTAC design.
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for cancer research, including detailed protocols and data interpretation guidelines.
Application: Synthesis of a BRD4-Targeting PROTAC
A prime application of this compound is in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical transcriptional coactivator implicated in the expression of key oncogenes, such as c-MYC, making it a high-value target in various cancers, including acute myeloid leukemia and multiple myeloma.
By conjugating a BRD4 inhibitor (the "warhead") to this compound, a BRD4-degrading PROTAC can be generated. The C6 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between BRD4, the PROTAC, and the CRBN E3 ligase.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a thalidomide-C6-amine linker.
| Parameter | Value | Cell Line | Incubation Time |
| DC50 | ~25 nM | Human leukemia (MV4-11) | 24 hours |
| Dmax | >90% | Human leukemia (MV4-11) | 24 hours |
| IC50 (Viability) | ~50 nM | Human leukemia (MV4-11) | 72 hours |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the conjugation of a BRD4 inhibitor containing a carboxylic acid functional group to this compound.
Materials:
-
BRD4 inhibitor with a terminal carboxylic acid (e.g., a JQ1 analog)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the BRD4 inhibitor (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions and characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 in cancer cells treated with the synthesized PROTAC.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells in 6-well plates at a density that allows for logarithmic growth.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with serial dilutions of the BRD4 PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the GAPDH signal.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control to determine DC50 and Dmax.
-
Protocol 3: Cell Viability Assay
This protocol assesses the anti-proliferative effect of the BRD4 PROTAC on cancer cells.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
96-well cell culture plates
-
Synthesized BRD4 PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MV4-11 cells in a 96-well plate at an appropriate density.
-
Treat cells with serial dilutions of the BRD4 PROTAC and a vehicle control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Troubleshooting & Optimization
Optimizing linker length for "Thalidomide-5-O-C6-NH2 hydrochloride"-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of "Thalidomide-5-O-C6-NH2 hydrochloride"-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (in this case, thalidomide or its analogs for Cereblon/CRBN), and a linker connecting them.[1][2][3] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5][6] The length of the linker is a crucial parameter because it dictates the geometry and stability of this complex.[4][]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5][8]
-
If the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination of the target protein.[4][5]
Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[4][5]
Q2: Is there a universally optimal linker length for thalidomide-based PROTACs?
A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase pair and must be determined empirically.[5][9][10] The optimal linker allows for maximal interaction and cooperativity between the two proteins, leading to efficient ubiquitination.[11] For example, studies have shown that for estrogen receptor α (ERα) degradation, a 16-atom linker was optimal[2][5][11][12], while for p38α degradation, linkers of 15-17 atoms showed the best performance.[4][5][10]
Q3: What are the most common types of linkers used with thalidomide-based E3 ligase ligands?
A3: The most common linker types are polyethylene glycol (PEG) and alkyl chains.[10][13][14] These are popular due to their synthetic accessibility, which allows for systematic variation of length.[10] However, more rigid linkers that incorporate elements like piperazine, piperidine rings, or alkynes are also being used to restrict conformation and potentially improve physicochemical properties like solubility and cell permeability.[][10]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[5][15] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5][16] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the binding affinity for the second, thus stabilizing the ternary complex.[5][17]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies illustrating the impact of linker length on the degradation of various target proteins using thalidomide-based PROTACs.
Table 1: ERα Degradation by PROTACs with Varying Linker Lengths
| PROTAC | Linker Atom Length | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Reference |
| PROTAC 1 | 9 | > 100 µM | Low | [11],[2] |
| PROTAC 2 | 12 | ~ 50 µM | Moderate | [11],[2] |
| PROTAC 3 | 16 | ~ 25 µM | High (>80%) | [11],[2],[5] |
| PROTAC 4 | 19 | > 100 µM | Low | [11],[2] |
| PROTAC 5 | 21 | > 100 µM | Low | [11],[2] |
Note: Data is synthesized from graphical representations in the cited sources and values are approximate.
Table 2: BRD4 Degradation by CRBN-Recruiting PROTACs with PEG Linkers
| PROTAC | Linker (PEG Units) | DC50 (µM) | Dmax (%) | Key Observation | Reference |
| PROTAC A | 0 (No PEG) | < 0.5 | > 90% | A short, direct linkage can be highly effective. | [15] |
| PROTAC B | 1 | > 5 | ~50% | A single PEG unit can significantly reduce potency. | [15] |
| PROTAC C | 2 | > 5 | ~60% | Intermediate lengths may hinder optimal complex formation. | [15] |
| PROTAC D | 4 | < 0.5 | > 90% | Potency can be recovered with longer linkers. | [1] |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a thalidomide-based PROTAC.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: The synthesized PROTAC shows no or very low degradation of the target protein.
This is a frequent challenge and often points to problems with ternary complex formation or the physicochemical properties of the PROTAC.[5][17]
| Possible Cause | Suggested Solution | Experimental Verification |
| Suboptimal Linker Length | The linker may be too short (steric hindrance) or too long (unstable complex). Synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6 or C4, C6, C8 alkyl chains).[5][18] | Test the new library in a dose-response Western blot experiment to identify an optimal length. |
| Poor Cellular Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[9] Modify the linker to improve physicochemical properties, for example by incorporating more hydrophilic or rigid elements.[17] | Use a cell-based target engagement assay (e.g., NanoBRET) or cellular thermal shift assay (CETSA) to confirm intracellular target binding. |
| No Ternary Complex Formation | The PROTAC binds to the target and CRBN individually (binary binding) but does not induce a stable ternary complex. | Perform biophysical assays like AlphaLISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability.[9][19] |
| Non-productive Ternary Complex | A complex forms, but its geometry does not position a lysine residue on the target protein correctly for ubiquitination.[5][18] Redesign the linker to alter the orientation of the two proteins. | Conduct an in-cell or in-vitro ubiquitination assay. If no target ubiquitination is observed despite complex formation, the geometry is likely non-productive.[5][18] |
| Proteasome Inactivity | The cellular proteasome machinery is compromised. | Include a positive control (e.g., a known proteasome inhibitor like MG132). Pre-treatment with MG132 should rescue the degradation of the target protein if the PROTAC is functional.[9] |
Troubleshooting Workflow: No Target Degradation
Caption: A logical workflow for troubleshooting failed degradation.
Issue 2: A significant "hook effect" is observed, with reduced efficacy at high concentrations.
| Possible Cause | Suggested Solution | Experimental Verification |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC saturates both the target and the E3 ligase, preventing the formation of the 1:1:1 ternary complex.[5] This is an inherent property of the PROTAC mechanism. | The dose-response curve will show a characteristic "U" or "V" shape. |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in the ternary complex, making it less stable compared to the binary complexes.[5][16] | A PROTAC with an optimized linker should show a less pronounced hook effect. |
| Linker Rigidity | A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the hook effect.[17] | Synthesize and test analogs with more rigid linkers (e.g., incorporating piperazine or alkyne groups) and compare their dose-response curves to the original PROTAC. |
The Hook Effect Explained
Caption: How PROTAC concentration affects complex formation.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[5][19]
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs (and a vehicle control, e.g., DMSO) in cell culture medium. Treat the cells for a specified duration (e.g., 4, 8, 16, 24 hours). A typical concentration range is 1 nM to 10 µM.
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane). Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: AlphaLISA for Ternary Complex Formation
This bead-based immunoassay measures the proximity between the target protein and the E3 ligase, induced by the PROTAC.[19]
-
Reagents:
-
Recombinant, tagged target protein (e.g., GST-tagged)
-
Recombinant, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
AlphaLISA acceptor beads (e.g., anti-GST coated)
-
AlphaLISA donor beads (e.g., Nickel Chelate for His-tag)
-
Assay Buffer
-
-
Procedure:
-
In a 384-well plate, add the recombinant target protein and E3 ligase complex at optimized concentrations.
-
Add serial dilutions of the PROTAC compound.
-
Incubate for 1-2 hours at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads in the dark and incubate for 1 hour.[19]
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Linker Design and Optimization protocol v1 [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-5-O-C6-NH2 Hydrochloride
Welcome to the technical support center for "Thalidomide-5-O-C6-NH2 hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the precision and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN), conjugated to a C6 amine linker.[1] It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4][5] The primary on-target effect of this molecule is to engage CRBN as part of the CRL4-CRBN E3 ligase complex.[6][7]
Q2: What are the known off-target effects associated with thalidomide and its analogs?
Thalidomide and its analogs, including pomalidomide, are known to induce the degradation of proteins other than their intended targets. These off-target substrates are often zinc finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), which are central to the therapeutic effects in multiple myeloma.[6][8][9] However, unintended degradation of other ZF proteins, like SALL4, has been linked to the teratogenic effects of thalidomide.[8][10][11] Other reported off-target substrates for pomalidomide include RAB28, DTWD1, CUTA, and POLR2J.[8] These off-target effects are a critical consideration in the development of thalidomide-based PROTACs.
Q3: My experimental results show unexpected cellular toxicity or phenotypes. Could this be due to off-target effects of this compound?
Yes, unexpected cellular toxicity or phenotypes are potential indicators of off-target effects. The degradation of unintended proteins can disrupt normal cellular processes, leading to adverse outcomes.[10][12] For instance, the degradation of essential cellular proteins can lead to apoptosis or cell cycle arrest, which might be misinterpreted as a desired on-target effect. It is crucial to perform thorough off-target analysis to validate that the observed phenotype is a direct result of the degradation of your protein of interest.
Q4: How can I minimize off-target effects when using this compound in my PROTAC design?
Minimizing off-target effects is a key challenge in PROTAC development. Here are some strategies:
-
Linker Optimization: The nature and length of the linker connecting the CRBN ligand to the target protein binder can significantly influence ternary complex formation and substrate specificity.[2] Experimenting with different linker compositions and lengths may reduce the recruitment of off-target proteins.
-
Structural Modifications: Modifications to the phthalimide ring of the thalidomide moiety can impact the binding affinity for neosubstrates. For example, modifications at the C5 position have been shown to reduce the degradation of off-target ZF proteins.[10]
-
Dose Optimization: Use the lowest effective concentration of your PROTAC to achieve the desired level of on-target degradation while minimizing the potential for off-target effects.[8]
Troubleshooting Guides
Problem 1: High background signal or non-specific protein degradation in my proteomics experiment.
-
Possible Cause: This could be due to off-target effects of the PROTAC, leading to the degradation of numerous proteins. It could also be a result of suboptimal experimental conditions.
-
Suggested Solutions:
-
Titrate PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing broad-scale protein degradation.
-
Negative Controls: Include a negative control PROTAC that contains the this compound moiety but does not bind to your target protein. This will help differentiate target-dependent degradation from general off-target effects.
-
Inactive Epimer Control: If available, use an inactive epimer of your PROTAC that does not induce degradation to control for effects unrelated to protein degradation.
-
Optimize Lysis and Sample Preparation: Ensure that your lysis buffer and sample preparation protocol are optimized to minimize non-specific protein interactions and degradation during the experimental workflow.
-
Problem 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Variability can arise from several sources, including cell passage number, confluency, treatment time, and the stability of the PROTAC.
-
Suggested Solutions:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities. Ensure cells are in a logarithmic growth phase at the time of treatment.
-
Verify PROTAC Stability: Confirm the stability of your PROTAC in your experimental media over the course of the treatment. Degradation of the PROTAC can lead to variable results.
-
Precise Timing: Adhere to a strict timeline for cell treatment, harvesting, and processing to minimize variability.
-
Quantitative Data Summary
| Parameter | Description | Typical Range/Value | Reference |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | Varies depending on the target and cell line. | [2] |
| Dmax | Maximum percentage of target protein degradation achieved. | Varies; often >80-90% for effective PROTACs. | [2] |
| Off-target ZF Proteins | Zinc finger proteins known to be degraded by thalidomide analogs. | ZFP91, SALL4, etc. | [8][10] |
Key Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Target Effects
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with the PROTAC containing this compound at various concentrations and a vehicle control (e.g., DMSO). Include a positive control if available.
- Incubate for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for Mass Spectrometry:
- Perform in-solution or in-gel digestion of the proteins (e.g., using trypsin).
- Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis (optional but recommended for multiplexing).
- Clean up and desalt the peptide samples.
5. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
6. Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
- Perform protein identification and quantification.
- Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are potential off-target substrates.
Protocol 2: Western Blotting for Validation of On- and Off-Target Degradation
This protocol is for validating the degradation of specific on-target and potential off-target proteins identified from proteomics or predicted based on literature.
1. Cell Culture and Treatment: As described in Protocol 1.
2. Cell Lysis and Protein Quantification: As described in Protocol 1.
3. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples.
- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against your protein of interest and suspected off-target proteins. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
4. Densitometry Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein bands to the loading control.
- Compare the protein levels between treated and control samples to confirm degradation.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound to induce targeted protein degradation.
Caption: Experimental workflow for identifying and validating off-target effects of this compound-based PROTACs.
Caption: Logical relationships between causes, consequences, and troubleshooting strategies for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 5. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Solubility of Thalidomide-5-O-C6-NH2 Hydrochloride Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Thalidomide-5-O-C6-NH2 hydrochloride" conjugates.
Troubleshooting Guide
Issue: My this compound conjugate is not dissolving in aqueous buffers.
Possible Cause 1: Inherent Poor Solubility
Thalidomide and its derivatives, particularly those with long alkyl linkers like a C6 chain, often exhibit poor aqueous solubility. This can be attributed to the molecule's overall hydrophobicity.
Suggested Solutions:
-
Co-solvent System: Introduce a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
pH Adjustment: The hydrochloride salt suggests that the compound has a basic amine group. Lowering the pH of the buffer can further protonate this group, potentially increasing solubility. Experiment with a pH range of 2-5.
-
Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution.
-
Heating: Gently warming the solution can increase the kinetic energy of the molecules and improve solubility. However, be cautious of potential degradation at elevated temperatures.
Issue: The conjugate precipitates out of solution during my experiment.
Possible Cause 1: Change in Solvent Composition or Temperature
Dilution of a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out if the final concentration of the organic solvent is too low to maintain solubility. A decrease in temperature can also reduce solubility.
Suggested Solutions:
-
Optimize Final Co-solvent Concentration: Determine the minimum percentage of co-solvent required to maintain solubility in your final assay buffer.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the conjugate in solution by forming micelles.
-
Employ Solubilizing Excipients: Consider the use of excipients such as polyethylene glycol (PEG) or cyclodextrins.
Issue: I am observing inconsistent results in my biological assays.
Possible Cause 1: Poor Solubility Leading to Inaccurate Concentrations
If the compound is not fully dissolved, the actual concentration in solution will be lower than the calculated concentration, leading to variability in experimental outcomes.
Suggested Solutions:
-
Confirm Complete Dissolution: Visually inspect your solutions for any particulate matter. For higher concentrations, you may need to filter the solution to remove any undissolved compound before use.
-
Prepare Fresh Solutions: Avoid using old stock solutions where precipitation may have occurred over time.
-
Re-evaluate Dosing Concentrations: If solubility is limiting, you may need to work at lower concentrations or use a formulation strategy to increase the apparent solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are the best initial solvents to try for this conjugate?
A2: For creating stock solutions, polar aprotic solvents like DMSO or DMF are generally good starting points. For aqueous buffers, it is recommended to start with a buffer at a slightly acidic pH (e.g., pH 4-6) and to consider the use of a co-solvent.
Q3: How can I improve the long-term stability of my conjugate in solution?
A3: To improve stability, it is best to store stock solutions at low temperatures (e.g., -20°C or -80°C) in a suitable organic solvent like DMSO. For aqueous solutions, the use of cyclodextrins can not only improve solubility but also enhance the stability of the dissolved compound.[1][5]
Q4: Are there more advanced methods to improve the solubility of my conjugate for in vivo studies?
A4: Yes, for in vivo applications where high concentrations and good bioavailability are crucial, several formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the conjugate in a polymer matrix can enhance its dissolution rate and apparent solubility.[6]
-
Nanoparticle Formulations: Encapsulating the conjugate in nanoparticles or conjugating it to nanocarriers can significantly improve its solubility and delivery properties.[][8]
-
Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a well-established method to increase the aqueous solubility of poorly soluble drugs.[1][5]
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility enhancement of thalidomide using different techniques, which can serve as a guide for improving the solubility of its conjugates.
Table 1: Solubility of Thalidomide in the Presence of Cyclodextrins
| Cyclodextrin (Molar Ratio to Thalidomide) | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| No Cyclodextrin | 51.4 ± 1.5 | 1.0 |
| β-Cyclodextrin (1:1) | ~66.8 | ~1.3 |
| β-Cyclodextrin (1:4) | ~92.5 | ~1.8 |
Data adapted from a study on thalidomide complexation with cyclodextrins. The study was conducted at pH 5.[9]
Table 2: In Vivo Formulation for a Related Thalidomide Conjugate
| Formulation Components | Concentration |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Achieved Solubility | ≥ 2.5 mg/mL |
This formulation was used for "Thalidomide-NH-C6-NH2 TFA" and demonstrates a successful strategy for achieving a high concentration for in vivo use.[10]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM in PBS pH 7.4).
-
Prepare a high-concentration stock solution of your thalidomide conjugate in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).
-
In a separate tube, add the desired volume of the HP-β-CD stock solution.
-
While vortexing, slowly add the thalidomide conjugate stock solution to the HP-β-CD solution. The molar ratio of HP-β-CD to the conjugate should be optimized, with ratios from 1:1 to 10:1 being a good starting point.
-
Allow the mixture to equilibrate by rotating it at room temperature for at least 1 hour.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
The concentration of the solubilized conjugate in the filtrate can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. A Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA-Nanoparticle Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
Challenges in the purification of "Thalidomide-5-O-C6-NH2 hydrochloride" products
Welcome to the technical support center for the purification of Thalidomide-5-O-C6-NH2 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bifunctional molecule. As a key building block in Proteolysis Targeting Chimeras (PROTACs), its purity is paramount for successful downstream applications.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthesized E3 ligase ligand-linker conjugate.[5] It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C6 alkyl linker with a terminal primary amine.[1][6] This terminal amine allows for conjugation to a ligand targeting a protein of interest, forming a PROTAC. PROTACs are designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[2][3][4][7]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenge stems from the presence of the basic primary amine group.[8][9] This amine can interact strongly with the acidic silanol groups on standard silica gel, a common stationary phase for flash chromatography.[8][9] This interaction can lead to several issues, including:
-
Peak Tailing: Asymmetrical peaks that broaden and decrease resolution.
-
Irreversible Adsorption: Loss of product on the column.[10]
-
Poor Recovery: Low yield of the purified compound.
-
Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules.[9][10]
Q3: What are the potential impurities I should be aware of?
A3: While specific impurity profiles depend on the synthetic route, common impurities in thalidomide and its analogs can include starting materials, reagents, and by-products from side reactions. For thalidomide itself, related compounds can include phthalimide, glutarimide-related species, and hydrolytic ring-opened products.[11] Given the structure of Thalidomide-5-O-C6-NH2, potential impurities could also include species with incomplete linker attachment or side-reactions involving the primary amine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Severe Peak Tailing on Normal-Phase Silica Gel Chromatography
-
Cause: Strong acid-base interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[8][9]
-
Solutions:
-
Troubleshooting Workflow:
Troubleshooting workflow for peak tailing.
Issue 2: Product is Not Retained on a C18 Reversed-Phase Column
-
Cause: As a hydrochloride salt, the compound is highly polar and ionized, leading to poor retention on nonpolar C18 columns. It may elute in the solvent front.[10]
-
Solutions:
-
pH Adjustment: Increase the pH of the mobile phase to be approximately 2 units above the pKa of the primary amine. This neutralizes the amine, making it less polar and increasing its retention on the C18 column.[10]
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[10]
-
-
Quantitative Guidance for Mobile Phase Additives:
| Chromatography Mode | Problem | Additive | Typical Concentration | Purpose |
| Normal Phase | Peak Tailing | Triethylamine (TEA) or Diethylamine (DEA) | 0.1 - 2% | Neutralizes acidic silanols on silica.[10] |
| Normal Phase | Peak Tailing | Ammonium Hydroxide (NH₄OH) | 0.1 - 2% | A volatile alternative to TEA for easier removal.[10] |
| Reversed Phase | Poor Retention | Ammonium Hydroxide (NH₄OH) or TEA | 0.1% | To adjust mobile phase pH above the amine's pKa.[9] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Mobile Phase Modifier
This protocol is a starting point for purifying Thalidomide-5-O-C6-NH2 (as the free base) on standard silica gel.
-
Neutralization (Optional but Recommended): Before loading onto the column, consider neutralizing the hydrochloride salt to the free base. This can be done by dissolving the salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by drying the organic layer.
-
Column: Standard silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM) or Hexane/Ethyl Acetate mixture.
-
Solvent B: Methanol (MeOH).
-
Additive: Add 1% Triethylamine (TEA) to both Solvent A and B.
-
-
Gradient: Start with a low percentage of Solvent B and gradually increase the concentration. A typical gradient might be 0-10% MeOH in DCM.
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Add 1% TEA to the TLC mobile phase to better predict the column behavior. Aim for an Rf value of ~0.2-0.3 for your product.[10]
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
Protocol 2: Chromatography on Amine-Functionalized Silica
This method avoids the need for basic additives in the mobile phase, simplifying product work-up.
-
Column: Amine-functionalized silica gel column.
-
Sample Loading: Dissolve the crude product (as free base or salt) in a minimal amount of the initial mobile phase.
-
Mobile Phase:
-
Solvent A: Hexane or Ethyl Acetate (EtOAc).
-
Solvent B: Ethyl Acetate (EtOAc) or Isopropanol.
-
No basic additive is typically required.[8]
-
-
Method Development: Use amine-functionalized TLC plates to develop a suitable solvent system (e.g., a gradient of Hexane/EtOAc).[8]
-
Elution: Run the column with the optimized gradient.
-
Work-up: Combine pure fractions and evaporate the solvent. The work-up is simpler due to the absence of high-boiling point additives like TEA.
-
Purification Strategy Workflow:
General purification strategy workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. chempep.com [chempep.com]
- 5. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. veeprho.com [veeprho.com]
Technical Support Center: Refining Dose-Response Curves for Thalidomide-5-O-C6-NH2 Hydrochloride-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Thalidomide-5-O-C6-NH2 hydrochloride". This molecule is a functionalized derivative of thalidomide, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a building block, containing the Cereblon (CRBN) E3 ligase-binding moiety and a C6 alkyl linker with a terminal amine for conjugation to a target protein ligand.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized from "this compound"?
A1: A PROTAC synthesized using this thalidomide derivative functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide portion of the PROTAC binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]
Q2: My dose-response curve for target protein degradation is bell-shaped. What is causing this "hook effect"?
A2: The "hook effect" is a common phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or with CRBN) rather than the productive ternary complex (Target Protein-PROTAC-CRBN) required for degradation.[6][7] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Q3: I am not observing any degradation of my target protein. What are the potential causes?
A3: A lack of degradation can stem from several factors. A primary reason is the inefficient formation of a stable and productive ternary complex.[5] The linker length and composition are critical for the PROTAC's efficacy in forming this complex.[8][9][10] Other potential issues include poor cell permeability of the PROTAC molecule, low binding affinity of the warhead for the target protein or the thalidomide moiety for CRBN, or the choice of an inappropriate E3 ligase for the cellular context.[5][11]
Q4: How critical is the C6 linker in "this compound"?
A4: The linker is a crucial determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex.[5][12] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[5] While a C6 linker might be effective for some targets, the optimal linker length is target-dependent and often needs to be determined empirically by testing a range of linker lengths.[8][11]
Q5: How can I confirm that my PROTAC is forming a ternary complex?
A5: Several biophysical assays can be used to confirm ternary complex formation. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET)-based assays.[5][12] In-cell target engagement and ternary complex formation can be assessed using techniques like NanoBRET.[11]
Troubleshooting Guide
This guide addresses common issues encountered during dose-response assays with thalidomide-based PROTACs.
| Issue | Potential Cause | Troubleshooting Steps |
| No Target Degradation | Inefficient ternary complex formation | Confirm binding of the PROTAC to both the target protein and CRBN independently using biophysical assays (e.g., SPR, ITC).[12] Synthesize and test PROTACs with varying linker lengths and compositions.[8][9] |
| Poor cell permeability | Assess the physicochemical properties of the PROTAC. Modify the linker to improve properties like solubility and cell permeability.[6][11] | |
| Low E3 ligase expression | Confirm the expression of CRBN in the target cells using Western blot or qPCR.[5] | |
| "Hook Effect" (Bell-Shaped Curve) | Formation of non-productive binary complexes at high concentrations | Perform a wider dose-response experiment with more dilution points at lower concentrations to accurately determine the DC50 and Dmax.[5][6] |
| Use biophysical assays to measure the formation and stability of the ternary complex at different PROTAC concentrations.[6] | ||
| Poor Reproducibility | PROTAC instability | Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment. |
| Inconsistent cell health or density | Standardize cell seeding density and ensure consistent cell health and passage number between experiments. | |
| Issues with compound solubility | Ensure the PROTAC is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate upon dilution in media. Sonication may be helpful.[13] | |
| High Background Signal | Off-target effects | Perform proteomic studies to identify other proteins that may be degraded by the PROTAC. Optimize the target-binding warhead for higher selectivity.[6] |
| Assay interference | Run appropriate vehicle controls and ensure that the detection method (e.g., antibody for Western blot) is specific. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to thalidomide-based molecules and PROTACs.
Table 1: IC50 Values for Thalidomide and Analogs in a hiPSC-based Assay
| Compound | IC50 (µM) |
| Thalidomide | 0.31[14] |
| Lenalidomide | 0.16[14] |
| Pomalidomide | 0.01[14] |
Table 2: Key Parameters for PROTAC Dose-Response Curves
| Parameter | Definition | Importance |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded. | A measure of the potency of the PROTAC.[10] |
| Dmax | The maximum percentage of target protein degradation achieved. | Indicates the efficacy of the PROTAC.[10] |
| Hook Effect | A phenomenon where degradation decreases at high PROTAC concentrations. | Characterized by a bell-shaped dose-response curve; important for determining the optimal concentration range.[5][6][7] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the thalidomide-based PROTAC. A wide concentration range (e.g., from low nanomolar to high micromolar) is recommended to identify the optimal degradation concentration and observe any potential hook effect.[6] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours). The optimal time should be determined empirically.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
-
Cell Line Generation: Engineer a cell line to co-express the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and CRBN fused to a fluorescent acceptor (e.g., HaloTag).
-
Cell Seeding: Seed the engineered cells in a white, 96-well plate.
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the thalidomide-based PROTAC.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate.
-
Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio and plot it against the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex.[11]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thalidomide-5-O-C6-NH2 Hydrochloride-Based Degraders
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with "Thalidomide-5-O-C6-NH2 hydrochloride"-based degraders. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work in a degrader?
A1: "this compound" is a chemical moiety that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of Proteolysis Targeting Chimeras (PROTACs), it is the component that recruits CRBN. A PROTAC is a heterobifunctional molecule with one end binding to the target protein of interest (POI) and the other end binding to an E3 ligase. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: My degrader is not showing any activity. What are the initial troubleshooting steps?
A2: A lack of activity can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Compound Integrity: Ensure your degrader is properly stored and solubilized. Confirm its structural integrity via analytical methods if necessary.
-
Confirm Target Engagement: It is crucial to confirm that your degrader binds to the target protein within the cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify target engagement.
-
Assess CRBN Expression: The efficacy of your degrader is dependent on the expression of its E3 ligase, CRBN. Check the CRBN protein levels in your cell line using Western Blot or mRNA levels using qPCR.
-
Evaluate Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the degrader, and CRBN. This can be investigated using co-immunoprecipitation (Co-IP) experiments.
Q3: I'm observing a "hook effect" with my degrader. How can I mitigate this?
A3: The "hook effect" is characterized by a decrease in degradation at high concentrations of the degrader. This occurs because the formation of binary complexes (degrader-target or degrader-CRBN) is favored over the productive ternary complex. To mitigate this:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: The optimal degradation concentration is often in the nanomolar to low micromolar range.
-
Enhance cooperativity: If possible, design degraders that promote positive cooperativity in ternary complex formation.
Q4: My cells have developed resistance to the degrader. What are the common mechanisms?
A4: Acquired resistance to thalidomide-based degraders can arise through several mechanisms:[1][2]
-
Mutations in the Target Protein: Alterations in the degrader binding site on the protein of interest can prevent the formation of the ternary complex.
-
Mutations or Downregulation of CRBN: Mutations in CRBN can disrupt its interaction with the degrader or the DDB1-CUL4A-Rbx1 complex.[2] A decrease in CRBN expression levels also limits the degradation machinery.[3]
-
Upregulation of Efflux Pumps: ABC transporters like MDR1 (ABCB1) and ABCC1 can actively pump the degrader out of the cell, reducing its intracellular concentration.[4][5]
-
Activation of Compensatory Pathways: Cells may upregulate alternative signaling pathways to bypass their dependency on the targeted protein.
Q5: How can I overcome resistance to my thalidomide-based degrader?
A5: Several strategies can be employed to overcome resistance:
-
Modify the Degrader: If resistance is due to target protein mutations, redesigning the warhead of the degrader to bind to the mutated target might restore activity.
-
Combination Therapy:
-
Efflux Pump Inhibitors: Co-administration of an efflux pump inhibitor, such as lapatinib for MDR1, can restore the intracellular concentration of the degrader and re-sensitize resistant cells.[4]
-
Inhibitors of Compensatory Pathways: If a compensatory pathway is activated, combining the degrader with an inhibitor of a key component of that pathway can be effective.
-
-
Switching E3 Ligase Ligands: If resistance is due to CRBN alterations, using a degrader that recruits a different E3 ligase (e.g., VHL) may be a viable alternative.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common issues encountered during experiments with "this compound"-based degraders.
| Problem | Potential Cause | Recommended Solution |
| No target degradation | 1. Degrader instability or insolubility. | 1. Verify compound integrity and solubility. Prepare fresh solutions. |
| 2. Low or no CRBN expression in the cell line. | 2. Check CRBN protein and mRNA levels via Western Blot and qPCR. Select a cell line with adequate CRBN expression. | |
| 3. Poor cell permeability of the degrader. | 3. Optimize the linker to improve physicochemical properties. | |
| 4. Inefficient ternary complex formation. | 4. Perform Co-IP to assess ternary complex formation. Consider redesigning the linker or warheads. | |
| 5. Lack of target engagement. | 5. Confirm target binding using CETSA. | |
| "Hook Effect" | High degrader concentration leading to binary complex formation. | Perform a detailed dose-response curve to find the optimal concentration. Test lower concentrations. |
| Acquired Resistance | 1. Target protein mutation. | 1. Sequence the target protein gene. Consider redesigning the degrader's warhead. |
| 2. CRBN mutation or downregulation. | 2. Sequence the CRBN gene and quantify its expression. Consider using a degrader with a different E3 ligase ligand. | |
| 3. Upregulation of efflux pumps (e.g., MDR1, ABCC1). | 3. Measure the expression and activity of efflux pumps. Co-treat with a relevant efflux pump inhibitor. | |
| 4. Activation of compensatory signaling pathways. | 4. Use pathway analysis tools (e.g., phosphoproteomics) to identify activated pathways. Combine the degrader with an inhibitor of the compensatory pathway. |
Quantitative Data Summary
The following tables provide examples of quantitative data that are crucial for evaluating the efficacy and resistance profiles of degraders.
Table 1: Example Degradation Potency and Efficacy
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | Mino | 2.2 | 97 | [6] |
| IR-1 | BTK | Mino | <10 | ~90 | [6] |
| RC-3 | BTK | Mino | <10 | ~90 | [6] |
| JPS014 (7) | HDAC1 | HCT116 | 910 | >50 | [7] |
| JPS014 (7) | HDAC3 | HCT116 | 640 | >50 | [7] |
| JPS016 (9) | HDAC1 | HCT116 | 550 | >50 | [7] |
| JPS016 (9) | HDAC3 | HCT116 | 530 | >50 | [7] |
| JPS036 (22) | HDAC3 | HCT116 | 440 | 77 | [7] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Example IC50 Values for Target Binding
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| JQ1 | BRD4 | NanoBRET (live cells) | 90 | [8] |
| dBET1 | BRD4 | NanoBRET (live cells) | 720 | [8] |
| MZ1 | BRD4 | NanoBRET (live cells) | 1350 | [8] |
| NC-1 | BTK | In vitro kinase assay | 1.5 | [6] |
| IR-1 | BTK | In vitro kinase assay | 0.5 | [6] |
| RC-3 | BTK | In vitro kinase assay | 0.8 | [6] |
IC50: Concentration at which 50% of the target is inhibited.
Experimental Protocols
Western Blot for CRBN and Target Protein Expression
Objective: To determine the protein levels of CRBN and the target of interest in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an ECL substrate and an imaging system.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex (Target-Degrader-CRBN).
Materials:
-
Non-denaturing lysis buffer
-
Proteasome inhibitor (e.g., MG132)
-
Primary antibody (anti-target protein or anti-CRBN)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Treat cells with the degrader and a proteasome inhibitor for 2-4 hours.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or CRBN (or control IgG) overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins.
-
Analyze the eluates by Western Blot for the presence of the target protein and CRBN.[10][11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of the degrader to its target protein in intact cells.
Materials:
-
Cell culture medium
-
PBS
-
Degrader compound and vehicle (e.g., DMSO)
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Equipment for Western Blot or other protein detection method
Procedure:
-
Treat cells with the degrader or vehicle for a specified time.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermocycler for 3 minutes, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western Blot or another quantitative protein detection method. A shift in the melting curve in the presence of the degrader indicates target engagement.[12][13][14]
Visualizations
Signaling Pathway of a Thalidomide-Based Degrader
Caption: Mechanism of action for a thalidomide-based degrader.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting acquired resistance.
Logical Relationship of Resistance Mechanismsdot
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The efflux pump ABCC1/MRP1 constitutively restricts PROTAC sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. origene.com [origene.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Process improvements for scaling up "Thalidomide-5-O-C6-NH2 hydrochloride" synthesis
Welcome to the technical support center for the synthesis of Thalidomide-5-O-C6-NH2 hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in scaling up this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is a multi-step process that involves the initial synthesis of a 4-hydroxythalidomide core, followed by the introduction of a protected amino-linker via an ether linkage. The final steps involve the deprotection of the terminal amine and conversion to its hydrochloride salt.
Q2: Why is the phthalimide group used as a protecting group for the hexylamine linker?
A2: The phthalimide group is a robust and commonly used protecting group for primary amines. It is stable to a wide range of reaction conditions that might be employed in the synthesis, and it can be selectively removed under specific conditions without affecting other functional groups in the molecule.[1][2]
Q3: What are the critical quality attributes to monitor during the synthesis?
A3: Key quality attributes include the purity of intermediates at each step, particularly the absence of starting materials and by-products. For the final product, it is crucial to confirm its identity, purity (typically by HPLC and NMR), and the correct salt form.
Q4: Are there any specific safety precautions to consider when working with thalidomide and its analogs?
A4: Yes, thalidomide and its derivatives are potent teratogens. All handling of these compounds should be done in a controlled laboratory environment with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Pregnant individuals or those who may become pregnant should not handle these compounds.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 4-Hydroxythalidomide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Ensure starting materials are pure and dry. Optimize the reaction temperature and time based on in-process monitoring (e.g., TLC or LC-MS). For purification, consider alternative recrystallization solvents or column chromatography. |
| Impure Product | Presence of unreacted starting materials; Formation of side products. | Improve the purification method. For example, if recrystallization is used, try a different solvent system. If using column chromatography, optimize the eluent system for better separation. |
| Reaction does not proceed to completion | Insufficient heating; Inactive reagents. | Verify the reaction temperature using a calibrated thermometer. Check the quality of the reagents, particularly the anhydride and the amine source. |
Step 2: Synthesis of N-(6-bromohexyl)phthalimide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Competing elimination reaction (for alkyl halide). | Ensure an appropriate solvent and base are used. For scaling up, consider portion-wise addition of the alkyl halide to control the reaction temperature and minimize side reactions. |
| Product contaminated with starting material | Inefficient purification. | Optimize the recrystallization process. Ensure the product is fully precipitated before filtration. |
| Formation of di-substituted by-product | Use of an excess of phthalimide. | Use a slight excess of the dihaloalkane to favor the mono-substituted product. |
Step 3: Alkylation of 4-Hydroxythalidomide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Ether Product | Incomplete deprotonation of the hydroxyl group; Low reactivity of the alkyl halide; Steric hindrance. | Use a stronger, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation. Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. Increase the reaction temperature if necessary, while monitoring for decomposition. |
| O- vs. N-Alkylation | The glutarimide nitrogen can also be alkylated. | O-alkylation is generally favored for phenols under Williamson ether synthesis conditions. However, to minimize N-alkylation, use of a bulky base might offer some selectivity. Careful purification by column chromatography will be necessary to separate the isomers. |
| Decomposition of starting material or product | High reaction temperatures. | Monitor the reaction closely and maintain the lowest effective temperature. Consider using a milder base and a more reactive alkylating agent if possible. |
Step 4: Deprotection of the Phthalimide Group
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reagent (e.g., hydrazine); Short reaction time. | Use a larger excess of the deprotecting agent. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Difficult removal of phthalhydrazide by-product | The by-product from hydrazine-mediated deprotection can be difficult to remove. | An alternative deprotection method using sodium borohydride followed by acetic acid can be employed, which often results in easier purification.[2][3] |
| Degradation of the final product | Harsh deprotection conditions. | Use milder deprotection methods. The NaBH4/acetic acid method is generally considered milder than hydrazinolysis.[3] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reaction steps. Please note that yields and purity are dependent on the reaction scale and purification method.
Table 1: Synthesis of 4-Hydroxythalidomide
| Parameter | Value | Reference |
| Yield | 66-92% | [4] |
| Purity (by HPLC) | >95% | - |
| Reaction Temperature | 110 °C | [4] |
| Reaction Time | 12 hours | [4] |
Table 2: Synthesis of N-(6-bromohexyl)phthalimide
| Parameter | Value | Reference |
| Yield | ~91% | [5] |
| Purity (by GC) | >97% | [6] |
| Reaction Solvent | Acetone | [5] |
| Reaction Temperature | Reflux | [5] |
Table 3: Deprotection of Phthalimide Group
| Method | Typical Yield | Reference |
| Hydrazine Monohydrate | 70-85% | [7] |
| Sodium Borohydride / Acetic Acid | High Yields (Specific % not stated) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxythalidomide
-
Materials: 4-hydroxyphthalic anhydride, rac-α-aminoglutarimide hydrochloride, sodium acetate, glacial acetic acid.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxyphthalic anhydride (1 equivalent), rac-α-aminoglutarimide hydrochloride (1.1 equivalents), and sodium acetate (1.2 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-hydroxythalidomide.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of N-(6-bromohexyl)phthalimide
-
Materials: Potassium phthalimide, 1,6-dibromohexane, acetone.
-
Procedure:
-
To a solution of 1,6-dibromohexane (3 equivalents) in acetone, add potassium phthalimide (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield N-(6-bromohexyl)phthalimide as a white solid.[5]
-
Protocol 3: Synthesis of 4-((6-(1,3-dioxoisoindolin-2-yl)hexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Protected Intermediate)
-
Materials: 4-Hydroxythalidomide, N-(6-bromohexyl)phthalimide, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-(6-bromohexyl)phthalimide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Synthesis of this compound
-
Materials: Protected intermediate from Protocol 3, hydrazine monohydrate, ethanol, diethyl ether, HCl in diethyl ether.
-
Procedure (Hydrazine Method):
-
Dissolve the protected intermediate (1 equivalent) in ethanol.
-
Add hydrazine monohydrate (10 equivalents) and heat the mixture to reflux for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Cool the reaction mixture and filter off the phthalhydrazide by-product.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the alkylation step.
References
- 1. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. 4-Hydroxy thalidomide|lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. N-(6-Bromohexyl)phthalimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to CRBN Ligands in PROTACs: Spotlight on Thalidomide-5-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases, Cereblon (CRBN) has risen to prominence, largely due to the availability of well-characterized small molecule ligands derived from the immunomodulatory drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide. This guide provides a comparative analysis of these CRBN ligands, with a special focus on thalidomide derivatives functionalized for linker attachment, such as "Thalidomide-5-O-C6-NH2 hydrochloride," to inform the rational design of next-generation protein degraders.
Performance Comparison of CRBN Ligands
The efficacy of a PROTAC is a multifactorial equation, with the choice of the CRBN ligand playing a pivotal role in ternary complex formation, degradation efficiency (DC50 and Dmax), and overall selectivity. While direct head-to-head comparisons of PROTACs featuring "this compound" against other CRBN ligands for the same target protein are limited in publicly available literature, we can infer performance characteristics based on the intrinsic properties of the parent molecules and data from studies on well-characterized targets like BRD4.
CRBN Binding Affinity
The initial and crucial step in PROTAC action is the binding of the E3 ligase ligand to CRBN. Pomalidomide and lenalidomide generally exhibit a higher binding affinity for CRBN compared to thalidomide, which can contribute to more efficient formation of the ternary complex (PROTAC-Target-CRBN) and subsequently more potent protein degradation.[1]
| Ligand | CRBN Binding Affinity (Kd) | Reference |
| Pomalidomide | ~157 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Thalidomide | ~250 nM | [1] |
Note: Kd values can vary depending on the experimental conditions and assay format.
PROTAC Degradation Efficiency: A Case Study on BRD4
To illustrate the performance differences imparted by the CRBN ligand, we can examine data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. It is important to note that the following data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions, including cell lines and linker architecture.
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Thalidomide | BRD4 | MV4;11 | EC50 of 430 nM | Not Reported | [2][3] |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [4][5][6] |
| Lenalidomide-based PROTAC | Lenalidomide | BRD4 | BxPC3 | IC50 = 0.165 µM (anti-proliferative) | Effective BRD4 degradation | [7] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
From the available data, pomalidomide-based PROTACs, such as ARV-825, often exhibit significantly lower DC50 values, indicating higher potency in inducing protein degradation compared to thalidomide-based counterparts like dBET1.[2][3][4][5][6] This is consistent with the higher binding affinity of pomalidomide for CRBN.
The Role of Linker Attachment Point: The Case for 5-Position Modification
The point of linker attachment on the CRBN ligand is a critical design parameter that influences ternary complex formation, degradation efficiency, and neosubstrate degradation profile. While 4-position modifications on the phthalimide ring are common, derivatives like "this compound" utilize the 5-position.
Research suggests that functionalization at the C5 position of the phthalimide ring can mitigate off-target degradation of endogenous proteins, particularly zinc-finger transcription factors.[8] By introducing a linker at this position, steric hindrance may prevent the interaction with these "neosubstrates," thereby improving the selectivity of the resulting PROTAC.[8] However, this modification must be carefully balanced to maintain productive ternary complex formation for the intended target protein.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in evaluating CRBN-based PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The catalytic cycle of a CRBN-based PROTAC.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: A generalized workflow for a TR-FRET-based ternary complex formation assay.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blotting.[9][10]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[9]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)
This protocol provides a method to assess the formation of the E3 ligase:PROTAC:substrate ternary complex in vitro.[11][12]
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged CRBN)
-
Purified, tagged substrate protein (e.g., GST-tagged POI)
-
PROTAC compound
-
Affinity beads (e.g., Ni-NTA for His-tag, Glutathione for GST-tag)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Methodology:
-
Complex Formation:
-
In a microcentrifuge tube, combine the purified tagged E3 ligase, the purified tagged substrate protein, and the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the mixture to allow for ternary complex formation.
-
-
Pull-down:
-
Add affinity beads that bind to the tagged protein (e.g., Ni-NTA beads for a His-tagged CRBN).
-
Incubate to allow the beads to capture the tagged protein and any interacting partners.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
-
Analysis by Western Blot:
-
Analyze the eluted fractions by SDS-PAGE and Western blot.
-
Probe the blot with antibodies against both the E3 ligase and the substrate protein to detect the presence of the ternary complex. The amount of the substrate protein pulled down in the presence of the PROTAC indicates the extent of ternary complex formation.
-
Conclusion
The selection of a CRBN ligand is a critical decision in PROTAC design, with pomalidomide and lenalidomide generally offering higher binding affinity and leading to more potent degraders compared to thalidomide. However, the specific chemical context, including the linker attachment point, plays a crucial role in the overall performance of the PROTAC. "this compound" and other 5-substituted thalidomide analogues represent a promising strategy to potentially mitigate off-target neosubstrate degradation, thereby enhancing the selectivity of the PROTAC. A thorough evaluation of each new PROTAC construct through rigorous experimental protocols, as detailed in this guide, is essential for the development of effective and safe targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Degradation: Thalidomide-5-O-C6-NH2 vs. Pomalidomide-Based Linkers
A Comparative Analysis for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand and the accompanying linker technology is a critical determinant of the potency and efficacy of proteolysis-targeting chimeras (PROTACs). Among the most utilized E3 ligase recruiters are derivatives of thalidomide, which hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a detailed comparative analysis of two key players: "Thalidomide-5-O-C6-NH2 hydrochloride" and structurally analogous pomalidomide-based linkers. This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers, scientists, and drug development professionals in their quest to design and synthesize next-generation protein degraders.
At the Core of Degradation: Thalidomide vs. Pomalidomide
Thalidomide and its analog pomalidomide are well-established binders of CRBN, the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] By incorporating these molecules into a PROTAC, a target protein of interest can be brought into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The key difference between thalidomide and pomalidomide lies in an additional amino group on the phthalimide ring of pomalidomide. This seemingly minor structural change has significant implications for CRBN binding affinity. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[2] This enhanced affinity can translate to more efficient formation of the ternary complex (PROTAC-target protein-CRBN), ultimately leading to more potent and efficient protein degradation.[1]
Performance Showdown: A Quantitative Comparison
While direct head-to-head experimental data for PROTACs utilizing "this compound" and an identical pomalidomide-based linker is limited in publicly available literature, we can infer performance based on the intrinsic properties of the parent molecules and data from PROTACs with similar linkers targeting the same protein. The following tables summarize key quantitative data for CRBN binding and the degradation performance of representative thalidomide- and pomalidomide-based PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4).
Table 1: Comparative CRBN Binding Affinity
| Compound | Dissociation Constant (Kd) to CRBN |
| Thalidomide | ~250 nM[2] |
| Pomalidomide | ~157 nM[2] |
Table 2: Comparative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| Thalidomide-based PROTAC (representative) | Thalidomide | Alkyl/PEG | 10-50 | >90 |
| Pomalidomide-based PROTAC (e.g., ARV-825) | Pomalidomide | Piperidine-based | <1 | >95[3] |
Note: Data is compiled from various sources and experimental conditions may vary. The DC50 and Dmax values for the thalidomide-based PROTAC are representative estimates based on published data for similar compounds.
The data clearly indicates that pomalidomide's higher affinity for CRBN can contribute to PROTACs with significantly lower DC50 values, signifying greater potency in inducing protein degradation.
Visualizing the Mechanism of Action
To understand how these linkers facilitate protein degradation, it is essential to visualize the underlying biological pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a Pomalidomide-C6-NH2 Linker
This protocol describes a representative synthesis of a pomalidomide linker analogous to "Thalidomide-5-O-C6-NH2".
Materials:
-
Pomalidomide
-
1,6-Dibromohexane
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in DMF, add K2CO3 (2.0 eq) and 1,6-dibromohexane (3.0 eq).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(6-bromohexyl)pomalidomide.
-
-
Azide Formation:
-
To a solution of N-(6-bromohexyl)pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60°C for 6 hours.
-
After cooling, dilute with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate to yield N-(6-azidohexyl)pomalidomide.
-
-
Staudinger Reduction:
-
Dissolve N-(6-azidohexyl)pomalidomide (1.0 eq) in THF.
-
Add triphenylphosphine (1.2 eq) and stir at room temperature for 2 hours.
-
Add water (5.0 eq) and stir the mixture at 50°C for 12 hours.
-
Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the pomalidomide-C6-NH2 linker.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1x Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general framework for assessing the formation of the ternary complex using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
His-tagged target protein
-
Biotinylated CRBN
-
PROTAC compound
-
AlphaLISA anti-His acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the His-tagged target protein and biotinylated CRBN at the desired concentrations in assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the PROTAC solution, followed by the His-tagged target protein and biotinylated CRBN.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Detection:
-
Add the AlphaLISA anti-His acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
-
Conclusion: Pomalidomide-Based Linkers Pave the Way for Enhanced Potency
The comparative analysis presented in this guide underscores the potential advantages of utilizing pomalidomide-based linkers in the design of CRBN-recruiting PROTACs. The inherently higher binding affinity of pomalidomide for CRBN can translate into significantly improved degradation potency, as evidenced by lower DC50 values. While "this compound" remains a valuable tool for PROTAC development, researchers seeking to maximize the efficacy of their protein degraders should strongly consider pomalidomide-based alternatives. The provided experimental protocols offer a robust framework for the synthesis, evaluation, and direct comparison of these critical components in the pursuit of novel and effective therapeutics based on targeted protein degradation.
References
A Comparative Guide to the Specificity of Thalidomide-5-O-C6-NH2 Hydrochloride in E3 Ligase Binding
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase and a corresponding high-affinity ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a detailed comparative analysis of "Thalidomide-5-O-C6-NH2 hydrochloride," a derivative of the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide. We will objectively compare its binding characteristics with alternative E3 ligase ligands, supported by experimental data and detailed methodologies for key validation assays.
"this compound" is a functionalized ligand designed for incorporation into PROTACs. It leverages the inherent binding affinity of the thalidomide scaffold for CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The inclusion of a C6-NH2 linker provides a reactive handle for conjugation to a target protein binder, forming the heterobifunctional PROTAC molecule. The primary function of this moiety is to recruit CRBN to a neo-substrate (the target protein), leading to its ubiquitination and subsequent degradation by the proteasome.
Performance Comparison of E3 Ligase Ligands
The decision to employ a specific E3 ligase in a PROTAC strategy is influenced by factors such as tissue expression, subcellular localization, and the availability of potent, well-characterized ligands. While CRBN and von Hippel-Lindau (VHL) are the most extensively utilized E3 ligases, ligands for other ligases such as Mouse Double Minute 2 Homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) offer alternative avenues for targeted protein degradation. The following table summarizes the binding affinities of representative ligands for these key E3 ligases, providing a quantitative basis for comparison.
| Ligand | E3 Ligase | Binding Affinity (Kd/Ki/IC50) | Assay Method |
| Thalidomide | CRBN | ~250 nM (Kd)[1] | Competitive Titration |
| Lenalidomide | CRBN | ~178 nM (Ki)[1] | Competitive Titration |
| Pomalidomide | CRBN | ~157 nM (Ki)[1] | Competitive Titration |
| Thalidomide-5-O-C6-NH2 | CRBN | Expected to be in the nanomolar range, similar to Thalidomide | |
| VH032 | VHL | 185 nM (Kd)[2] | Not Specified |
| Nutlin-3a | MDM2 | 88 nM (IC50) | Not Specified |
| LCL161 | IAPs (XIAP, cIAP1) | 35 nM (IC50 for XIAP), 0.4 nM (IC50 for cIAP1)[3] | Cell-based assays |
Note: The binding affinity for "this compound" is extrapolated from its parent molecule, thalidomide. Direct experimental determination is recommended for specific PROTAC constructs.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the experimental approaches used to characterize these molecules, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
References
Efficacy comparison of "Thalidomide-5-O-C6-NH2 hydrochloride" with other E3 ligase recruiters
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of "Thalidomide-5-O-C6-NH2 hydrochloride," a ligand for the Cereblon (CRBN) E3 ligase, with other commonly used E3 ligase recruiters, particularly those engaging the von Hippel-Lindau (VHL) E3 ligase. This objective comparison is supported by experimental data from published studies to aid researchers, scientists, and drug development professionals in the strategic design of novel protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. "this compound" is a derivative of thalidomide, a well-established binder of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex. By incorporating this moiety, a PROTAC can recruit the CRBN E3 ligase to a specific target protein.
The primary alternative to CRBN recruitment in PROTAC design involves ligands for the VHL E3 ligase. These ligands are typically derivatives of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α). The choice between a CRBN or VHL recruiter can significantly impact a PROTAC's properties, including its degradation efficiency, substrate scope, and potential off-target effects.
Quantitative Performance Comparison: CRBN vs. VHL Recruiters
Direct head-to-head comparisons of PROTACs containing "this compound" with VHL-based counterparts targeting the same protein of interest (POI) are not extensively available in the public domain. However, by examining data from studies on well-characterized targets like the bromodomain and extra-terminal domain (BET) protein BRD4, we can draw an indirect comparison of the general performance of CRBN and VHL recruiters.
It is crucial to note that the degradation efficiency of a PROTAC is influenced by multiple factors, including the choice of the POI ligand, the linker composition and length, and the specific cellular context. Therefore, the following data should be interpreted as a general guide to the potential efficacy of these two E3 ligase recruiting strategies.
| E3 Ligase Recruiter | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN (Pomalidomide-based) | Compound 21 | BRD4 | THP-1 | ~810 | >90 | [1] |
| VHL | MZ1 | BRD4 | HeLa | ~25 | >90 | [2] |
| VHL | PROTAC 17 | BRD4 | HeLa | <1000 | >90 | [2] |
| CRBN (Thalidomide-based) | 11(ZB-S-29) | SHP2 | A549 | 6.02 | >90 | [3] |
Note: The DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and the Dmax is the maximal level of protein degradation achieved. The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Key Differences Between CRBN and VHL Recruiters
| Feature | CRBN Recruiters (e.g., Thalidomide derivatives) | VHL Recruiters |
| Ligand Properties | Smaller, more drug-like molecules. | More peptidic in nature, which can present challenges for cell permeability and oral bioavailability. |
| Cellular Localization | Primarily nuclear. | Both cytoplasmic and nuclear. |
| Turnover Rate | Fast turnover rates, potentially advantageous for rapidly dividing cells. | Form longer-lived ternary complexes, suitable for more stable target proteins. |
| Substrate Promiscuity | Can induce degradation of endogenous "neosubstrates" (e.g., zinc-finger transcription factors), which can lead to off-target effects. | Generally considered to have a more favorable off-target profile with fewer known neosubstrates. |
| Tissue Expression | Abundant in hematopoietic cells. | Expression can be low in certain solid tumors, potentially impacting PROTAC potency. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating the efficacy of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Thalidomide-5-O-C6-NH2 Hydrochloride in PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Thalidomide-5-O-C6-NH2 hydrochloride," a ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system, to induce the degradation of specific target proteins.
Due to the limited availability of direct experimental data for "this compound" in the public domain, this guide leverages data from its parent molecule, thalidomide, and its well-studied analogs, lenalidomide and pomalidomide, to provide a comparative framework for its potential performance and cross-reactivity profile.
Executive Summary
"this compound" incorporates the core thalidomide structure, which binds to CRBN, conjugated to a 6-carbon aliphatic linker terminating in an amine group. This functional handle allows for its covalent attachment to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC.
The cross-reactivity and performance of a PROTAC are critically influenced by the choice of the E3 ligase ligand and the nature of the linker. While thalidomide itself has a moderate binding affinity for CRBN, its analogs, lenalidomide and pomalidomide, exhibit higher affinities, which often translate to more potent protein degradation. The attachment point of the linker on the phthalimide ring of the CRBN ligand is also a crucial determinant of both on-target activity and off-target effects. Functionalization at the C5 position, as in "this compound", has been suggested to potentially mitigate the off-target degradation of certain endogenous proteins, such as zinc-finger transcription factors, a known liability for some CRBN-recruiting PROTACs.
Quantitative Data Presentation
Table 1: Comparative Binding Affinities of CRBN Ligands
This table summarizes the reported binding affinities of thalidomide and its key analogs to the CRBN E3 ligase. These values provide a benchmark for the expected binding performance of "this compound."
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM[1] | Varies (e.g., ITC, SPR) |
| Lenalidomide | ~178 nM[2] | Varies (e.g., ITC, SPR) |
| Pomalidomide | ~157 nM[1] | Varies (e.g., ITC, SPR) |
| This compound | Data not publicly available | - |
Table 2: Representative Degradation Performance of CRBN-Based PROTACs
The following table presents examples of degradation efficiency (DC50 and Dmax) for PROTACs utilizing different CRBN ligands. This data illustrates the typical performance that can be expected from this class of degraders.
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC with Thalidomide-5-O-C6-NH2 | Thalidomide | - | - | Data not available | Data not available |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 nM[3] | >90%[3] |
| dBET1 | Thalidomide | BRD4 | 22Rv1 | <100 nM | >95% |
| PTD10 | Pomalidomide (C4-linked) | BTK | MOLM-14 | 0.5 nM[2] | >95%[2] |
| ZQ-23 | Pomalidomide (C4-linked) | HDAC8 | - | 147 nM[2] | 93%[2] |
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein.[3] Dmax: The maximum percentage of target protein degradation achieved.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of "this compound"-based degraders and their alternatives.
Protocol 1: Cereblon (CRBN) Binding Assay (Isothermal Titration Calorimetry - ITC)
Objective: To quantitatively determine the binding affinity (Kd) of "this compound" to the CRBN protein.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human CRBN protein (full-length or the thalidomide-binding domain).
-
Prepare a stock solution of "this compound" in a compatible buffer (e.g., PBS or HEPES with a small percentage of DMSO).
-
-
ITC Experiment:
-
Load the purified CRBN protein into the sample cell of the ITC instrument.
-
Load the "this compound" solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC synthesized using "this compound."
Methodology:
-
Cell Culture and Treatment:
-
Plate the target cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration to calculate the DC50 and Dmax values.[3]
-
Protocol 3: Off-Target Cross-Reactivity Profiling (Quantitative Proteomics)
Objective: To identify and quantify unintended protein degradation induced by the PROTAC.
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from the different treatment conditions with isobaric tags.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that show significant down-regulation in the PROTAC-treated sample compared to the control, representing potential off-targets.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for thalidomide-based PROTACs.
References
Confirming Ternary Complex Formation with Thalidomide-5-O-C6-NH2 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, confirming the formation of a stable ternary complex is a critical step in the mechanism of action for molecules like "Thalidomomide-5-O-C6-NH2 hydrochloride," which are designed to induce protein degradation. This guide provides a comparative overview of key experimental techniques to validate and quantify the formation of the ternary complex, which consists of the target protein (Protein of Interest or POI), the degrader molecule, and the E3 ubiquitin ligase, in this case, Cereblon (CRBN).
The stability and kinetics of this ternary complex are paramount to the efficacy of the degrader, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization is a cornerstone of developing potent and selective protein degraders.
Mechanism of Action: The Ternary Complex
The fundamental mechanism involves the bifunctional nature of the degrader molecule. One end binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase.[2]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Key Experimental Techniques
A variety of biophysical and cellular techniques are employed to quantify the formation and stability of the degrader-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[1]
| Technique | Measures | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD), and cooperativity. | Real-time, label-free, provides detailed kinetic information.[3] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). | Label-free, solution-based, provides a complete thermodynamic profile.[4][5] | Requires relatively large amounts of pure protein. |
| NanoBRET™ Ternary Complex Assay | Ternary complex formation in live cells. | Live-cell format provides physiological relevance, can be run in kinetic mode.[6][7] | Requires genetic modification of cells to express tagged proteins. |
| AlphaLISA® | Proximity-based binding in a biochemical assay. | Homogeneous, no-wash format, suitable for high-throughput screening.[8][9] | Requires specific antibodies or tagged proteins. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm and quantify ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real time.
Workflow:
Figure 2: SPR experimental workflow for ternary complex analysis.
Protocol:
-
Immobilization: Covalently immobilize recombinant human CRBN/DDB1 protein onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of "Thalidomide-5-O-C6-NH2 hydrochloride" over the CRBN-functionalized surface to determine the binding kinetics and affinity (KD) of the degrader for the E3 ligase.
-
Similarly, to measure the binding of the degrader to the target protein, immobilize the target protein and inject the degrader.[2]
-
-
Ternary Complex Analysis:
-
Inject a mixture of a constant, saturating concentration of the target protein and a series of concentrations of the degrader over the immobilized CRBN surface.
-
An increase in the binding response compared to the injection of the degrader alone indicates the formation of a ternary complex.[2]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[1] An α value greater than 1 indicates positive cooperativity.
Representative Data (for a Thalidomide-based PROTAC):
| Interaction | KD (nM) | kon (1/Ms) | koff (1/s) | Cooperativity (α) |
| Degrader <> CRBN | 150 | 2.5 x 10^5 | 3.8 x 10^-2 | N/A |
| Degrader <> Target | 50 | 5.0 x 10^5 | 2.5 x 10^-2 | N/A |
| (Degrader+Target) <> CRBN | 15 | - | - | 10 |
Note: This data is representative and based on published values for similar thalidomide-based degraders. Actual values for "this compound" would need to be determined experimentally.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5]
Protocol:
-
Sample Preparation: Prepare purified CRBN/DDB1 and the target protein in the same dialysis buffer to minimize heats of dilution. The degrader should be dissolved in the same buffer.
-
Binary Titrations:
-
Titrate the degrader into the sample cell containing the target protein to determine the binding affinity and thermodynamics of this interaction.
-
In a separate experiment, titrate the degrader into the CRBN/DDB1 solution.
-
-
Ternary Titration: Titrate the target protein into a solution of the CRBN/DDB1 complex pre-saturated with the degrader. The resulting heat changes are due to the formation of the ternary complex.
-
Data Analysis: The data is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[4]
Representative Thermodynamic Data:
| Interaction | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) |
| Degrader <> CRBN | 1.2 | -8.5 | 1.5 | 1.0 |
| Degrader <> Target | 0.5 | -9.2 | 2.0 | 1.0 |
| Target <> (Degrader-CRBN) | 0.1 | -10.5 | 3.5 | 0.95 |
Note: This data is illustrative for a thalidomide-based degrader.
NanoBRET™ Ternary Complex Assay
This is a live-cell assay that measures the proximity of two proteins using Bioluminescence Resonance Energy Transfer (BRET).[6][7]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Modeling complex equilibria in isothermal titration calorimetry experiments: thermodynamic parameters estimation for a three-binding-site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to E3 Ligase Ligands: Benchmarking Thalidomide-5-O-C6-NH2 Hydrochloride Against Novel Alternatives
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation (TPD), the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the established Cereblon (CRBN) ligand, Thalidomide-5-O-C6-NH2 hydrochloride, against a selection of novel E3 ligase ligands, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] They are composed of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for efficient ubiquitination and subsequent degradation of the target.[2] While ligands for CRBN and von Hippel-Lindau (VHL) have been the workhorses in the field, the quest for novel E3 ligase ligands is driven by the need to overcome limitations such as acquired resistance and to expand the scope of tissue- and cell-specific protein degradation.[1][3]
Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is evaluated based on several key parameters, including its binding affinity to the E3 ligase, and the degradation efficiency (DC₅₀ and Dₘₐₓ) of the resulting PROTAC. The following tables summarize available quantitative data for thalidomide-based ligands and novel alternatives. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the performance of a PROTAC is highly dependent on the target protein, linker, and cell line used.
Table 1: Binding Affinities of E3 Ligase Ligands to their Respective E3 Ligases
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (IC₅₀/K_D) | Assay Method |
| Thalidomide | CRBN | 1.282 µM (IC₅₀) | Biochemical Assay |
| Pomalidomide | CRBN | 0.4 µM (IC₅₀) | Biochemical Assay |
| Lenalidomide | CRBN | 0.699 µM (IC₅₀) | Biochemical Assay |
| Phenyl Glutarimide (PG) | CRBN | 2.191 µM (IC₅₀) | Biochemical Assay |
| VH298 | VHL | 52 nM (K_D) | Isothermal Titration Calorimetry |
| Novel Benzamide Derivative (8d) | CRBN | 63 ± 16 μM (IC₅₀) | MicroScale Thermophoresis |
| This compound * | CRBN | Data not available | - |
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC | Target Protein | E3 Ligase Recruited | DC₅₀ | Dₘₐₓ | Cell Line |
| ARV-110 (Pomalidomide-based) | Androgen Receptor (AR) | CRBN | ~1 nM | >90% | Prostate Cancer Cells |
| ARV-471 (Pomalidomide-based) | Estrogen Receptor (ER) | CRBN | ~1 nM | >90% | Breast Cancer Cells |
| dBET1 (Thalidomide-based) | BRD4 | CRBN | <100 nM | >90% | Various Cancer Cells |
| SJ995973 (PG-based) | Not Specified | CRBN | 0.87 nM | Not Specified | MV4-11 |
| VHL-based PROTAC (generic) | BRD4 | VHL | Low nM range | >90% | Not Specified |
| Compound B6 (Novel CRBN binder-based) | BRD9 | CRBN | 1 nM | Not Specified | Not Specified |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of E3 ligase ligands. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., anti-His-Europium)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate in the dark for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader (excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of acceptor to donor emission is proportional to the amount of ternary complex formed.
-
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.
-
Materials:
-
Purified target protein
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Cellular Degradation Assay (Western Blot)
This assay measures the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle-only control (e.g., DMSO) is essential.
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations and separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of the target protein.
-
Calculate the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation).
-
Mandatory Visualization
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: A typical experimental workflow for the evaluation and benchmarking of novel E3 ligase ligands in a PROTAC context.
References
Head-to-head comparison of different linker chemistries with "Thalidomide-5-O-C6-NH2 hydrochloride"
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker connecting the target-binding ligand and the E3 ligase recruiter is a key determinant of a PROTAC's efficacy and physicochemical properties. This guide provides an objective, data-driven comparison of different linker chemistries originating from the versatile building block, "Thalidomide-5-O-C6-NH2 hydrochloride," a common starting point for introducing the Cereblon (CRBN) E3 ligase ligand.
This guide will delve into the performance of various linker types, including alkyl chains and polyethylene glycol (PEG) linkers, and explore different conjugation strategies like amide bond formation and click chemistry. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and synthesis of novel thalidomide-based PROTACs.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is more than just a spacer; it actively modulates the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, composition, and rigidity are critical factors that influence:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.[1]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1][3]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1][4]
Quantitative Comparison of Linker Performance
The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency. While direct head-to-head comparisons for every conceivable linker are not always available in single studies, the collective data reveals important trends.
Table 1: Impact of Linker Composition on PROTAC Efficacy
| Linker Type | Target Protein | Cell Line | DC50 | Dmax (%) | Key Observations |
| Alkyl Chain | BRD4 | H661 | < 0.5 µM | > 90 | Short, rigid linkers can be highly effective. Increased hydrophobicity may enhance cell permeability but can also lead to poor aqueous solubility.[1][5] |
| PEG Linker | BRD4 | H661 | > 5 µM (for 1-2 PEG units) | ~50-60 | PEG linkers enhance solubility and flexibility. However, short PEG linkers can sometimes be less potent than their alkyl counterparts. Longer PEG chains often recover or improve potency.[5][6] |
| Alkyl/Ether | TBK1 | Not Specified | 3 nM (with 21-atom linker) | 96 | A balance of flexibility and hydrophobicity can lead to high potency. Linker length is a critical optimization parameter.[6] |
| Triazole (Click Chemistry) | BRD4/ERK1/2 | - | - | - | The triazole ring is metabolically stable and can act as a rigid linker element. Click chemistry offers a bioorthogonal and efficient conjugation method.[7] |
Table 2: Influence of Linker Length on BRD4 Degradation (Thalidomide-Based PROTACs)
| Linker (PEG Units) | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | < 0.5 | > 90 | A direct linkage can be highly effective. |
| 1 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| 4-5 | < 0.5 | > 90 | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Generalized workflow for synthesizing and evaluating PROTAC efficacy.
Caption: Logical relationships between linker chemistry and PROTAC performance.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are protocols for key experiments.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC via Amide Coupling
This protocol describes the synthesis of a PROTAC by forming an amide bond between the amine group of "Thalidomide-5-O-C6-NH2" and a carboxylic acid-functionalized target ligand.
Materials:
-
This compound
-
Target ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the target ligand-linker construct (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add the thalidomide solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.[3]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein upon PROTAC treatment.[9]
Materials:
-
Cultured cells
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control for a time period shorter than that required for significant degradation (e.g., 2-4 hours).
-
In a control group, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high molecular weight smear.
-
Conclusion
The choice of linker chemistry is a critical decision in the design of effective thalidomide-based PROTACs. There is no one-size-fits-all solution, and the optimal linker is highly dependent on the specific target protein and the desired properties of the final molecule.[6] Alkyl linkers can provide rigidity and enhance cell permeability, while PEG linkers offer increased solubility and flexibility. Click chemistry presents a robust and bioorthogonal method for PROTAC synthesis. A systematic evaluation of different linker types and lengths, using the experimental protocols outlined in this guide, is essential for identifying the optimal degrader for a given therapeutic target. The data and methodologies presented here provide a solid foundation for researchers to navigate the complex landscape of PROTAC design and to accelerate the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Validating the Therapeutic Potential of Thalidomide-Based Degraders in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase recruiter, and derivatives of thalidomide, which bind to the Cereblon (CRBN) E3 ubiquitin ligase, are a mainstay. This guide provides a comparative analysis of the therapeutic potential of degraders built with "Thalidomide-5-O-C6-NH2 hydrochloride" and similar thalidomide-based linkers, placing their performance in context with prominent alternatives.
"this compound" serves as a foundational building block for constructing CRBN-recruiting PROTACs. It comprises the thalidomide core, which engages the CRBN E3 ligase, attached to a 6-carbon alkyl linker via an ether linkage at the 5-position of the phthalimide ring, terminating in an amine group for conjugation to a target protein binder. The validation of such degraders in animal models is a critical step in preclinical development, providing essential data on efficacy, pharmacokinetics, and potential toxicities.
Quantitative Comparison of Protein Degraders
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to ubiquitination and degradation. The choice of the CRBN ligand and the linker attachment point can significantly influence these parameters. Below is a summary of comparative data for different classes of degraders.
| E3 Ligase Ligand | Target Protein | Animal Model | Key Efficacy Metric | Reference Compound/Alternative | Key Findings |
| Thalidomide-based | BRD4 | Mouse Xenograft (AML) | Tumor Growth Inhibition | JQ1 (inhibitor) | dBET1, a thalidomide-based PROTAC, demonstrated significant reduction in tumor size compared to the inhibitor JQ1 alone.[1] |
| Pomalidomide-based | STAT3 | Mouse Xenograft (Leukemia) | Tumor Regression | - | SD-36, a pomalidomide-based PROTAC, induced complete tumor regression.[1] |
| Lenalidomide-based | BRD4 | - | In vitro Degradation (DC50) | Thalidomide-based PROTAC | Lenalidomide-based PROTACs can exhibit improved degradation potency and more favorable physicochemical properties.[2] |
| VHL-based | p38α | Mouse | In vivo Suitability | CRBN-based p38α PROTAC | VHL-based PROTACs showed significantly improved solubility, enabling in vivo studies where the CRBN-based counterpart was unsuitable.[3] |
| VHL-based | BET Proteins | Mouse Xenograft (CRPC) | In vivo Activity | - | ARV-771, a VHL-based BET degrader, showed significant in vivo activity in castration-resistant prostate cancer models. |
Performance Comparison: CRBN Ligand Alternatives
Pomalidomide, an analogue of thalidomide, is often preferred in PROTAC design due to its higher binding affinity for CRBN, which can lead to more efficient ternary complex formation and more potent protein degradation.[4]
| Parameter | Pomalidomide | Thalidomide | Key Implications for PROTACs |
| CRBN Binding Affinity (Kd) | Higher (~157 nM) | Lower (~250 nM) | Pomalidomide-based PROTACs may form more stable ternary complexes, potentially leading to lower DC50 values (higher potency).[5] |
| Off-Target Effects | C5 functionalization can mitigate off-target degradation of zinc-finger proteins.[5] | Generally lower intrinsic off-target activity but also lower potency.[5] | Strategic functionalization of the pomalidomide scaffold can enhance selectivity. |
Alternative E3 Ligase Recruiters: VHL vs. CRBN
While CRBN is a widely used E3 ligase, ligands for the von Hippel-Lindau (VHL) E3 ligase present a viable and sometimes advantageous alternative.
| Feature | CRBN-based PROTACs | VHL-based PROTACs | Considerations for In Vivo Studies |
| Tissue Expression | Abundant in hematopoietic cells.[] | Lower expression in certain solid tumors.[] | The tumor type and its E3 ligase expression profile can influence the choice of degrader. |
| Subcellular Localization | Primarily nuclear.[] | Predominantly cytosolic.[] | The location of the target protein may dictate the optimal E3 ligase to recruit. |
| Off-Target Profile | Inherent affinity for zinc-finger transcription factors can lead to immunological side effects.[] | High selectivity with a smaller promiscuity window.[] | VHL-based degraders may offer a better safety profile in some contexts. |
| Animal Models | Require humanized CRBN mouse models for accurate preclinical assessment due to species-specific differences.[7][8] | Generally applicable in standard mouse models. | The need for specialized animal models for CRBN-based PROTACs is a key logistical consideration. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are representative protocols for key in vivo experiments.
In Vivo Xenograft Efficacy Study
-
Animal Model: Utilize immunodeficient mice, preferably with a humanized CRBN gene, to accurately model the activity of thalidomide-based degraders.[7][8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium like Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
PROTAC Formulation and Administration: Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the PROTAC at the desired dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic (PD) Analysis: Western Blotting
-
Tumor Lysate Preparation: Homogenize flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points after a single or multiple doses of the PROTAC.
-
Sample Processing: Process blood to obtain plasma and extract the PROTAC using appropriate methods (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. biocytogen.com [biocytogen.com]
- 8. biocytogen.com [biocytogen.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Thalidomide-5-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Thalidomide-5-O-C6-NH2 hydrochloride are critical for ensuring laboratory safety and environmental protection. As a derivative of thalidomide, this compound must be treated with extreme caution due to its presumed teratogenic and cytotoxic properties. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal protocol.[1][2]
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to be familiar with the following safety protocols. This compound should only be handled in a controlled laboratory environment by trained personnel.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[3] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: An impervious lab coat or gown is mandatory to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[4]
Waste Characterization and Segregation
All waste materials contaminated with this compound must be treated as hazardous and cytotoxic waste.[1] Proper segregation at the point of generation is crucial to prevent cross-contamination of other waste streams.[3]
Designated Waste Streams:
-
Solid Waste: Includes unused or expired compound, contaminated gloves, pipette tips, wipes, vials, and other disposable lab supplies.
-
Liquid Waste: Includes any solutions containing the compound and the initial rinsate from equipment decontamination. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Sharps Waste: Any contaminated needles, scalpels, or other sharp objects must be placed in a designated cytotoxic sharps container.
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound and associated waste. This should be adapted to meet the specific requirements of your institution.
1. Waste Collection:
-
Use rigid, leak-proof containers clearly labeled for cytotoxic waste. These are often yellow with a purple lid.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[3]
2. Decontamination of Labware:
-
Initial Rinse: Carefully rinse all non-disposable glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[4]
-
Scrubbing: Decontaminate surfaces and equipment by scrubbing with an appropriate laboratory cleaning agent.
-
Final Rinse: Rinse thoroughly with purified water.
3. Spill Management:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[4] For liquid spills, use an absorbent material to contain the spill.[3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, working from the outside in.[4]
4. Storage and Documentation:
-
Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[3]
-
Maintain a detailed log of the waste generated, including the quantity and date.[3]
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
The standard method for final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.
Quantitative Data and Hazard Information
| Property | Value | Source |
| Known Hazards | Known human teratogen, potential for reproductive harm.[1] Toxic if swallowed. | [1][5] |
| GHS Hazard Statements | H360D: May damage the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. | [2] |
| GHS Precautionary Statements | P201: Obtain special instructions before use. P281: Use personal protective equipment as required. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound and the logical relationships in spill management.
Caption: Workflow for the safe disposal of this compound.
Caption: Logical workflow for managing a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
